5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUNVNMQLMHUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283396 | |
| Record name | 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-50-9 | |
| Record name | 5-(4-Bromophenyl)-5-methyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 31203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6320-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: Current Research and Future Directions
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific, in-depth experimental data on the biological properties and mechanisms of action for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione. This guide provides a comprehensive overview of its basic chemical properties and draws inferences from structurally related imidazolidine-2,4-dione derivatives to highlight its potential areas of therapeutic interest. The experimental protocols and mechanistic insights are based on established methodologies for this class of compounds.
Introduction
Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The core structure provides a versatile scaffold for the development of novel therapeutic agents. This technical guide focuses on the specific derivative, this compound, outlining its fundamental properties and exploring its potential based on the broader understanding of the hydantoin chemical space.
Core Chemical Properties
A summary of the known basic properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₂ | N/A |
| Molecular Weight | 269.10 g/mol | N/A |
| CAS Number | 6320-50-9 | N/A |
| Appearance | White to off-white powder (predicted) | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | N/A |
Synthesis Methodology: The Bucherer-Bergs Reaction
The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, such as this compound, is the Bucherer-Bergs reaction.[1][2][3][4][5] This one-pot, multicomponent reaction offers a straightforward route to the desired product.
Experimental Protocol (General)
A generalized protocol for the synthesis via the Bucherer-Bergs reaction is as follows:
-
Reactant Preparation: A mixture of 4-bromoacetophenone (the ketone precursor), potassium cyanide (or sodium cyanide), and ammonium carbonate is prepared in a suitable solvent, typically a mixture of ethanol and water.[2]
-
Reaction: The mixture is heated, typically between 60-100°C, in a sealed reaction vessel for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the crude product often precipitates out of the solution. The precipitate is collected by filtration.
-
Purification: The crude product is then purified, usually by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water, to yield the pure this compound.
Logical Workflow for Bucherer-Bergs Synthesis
Caption: Workflow of the Bucherer-Bergs reaction for hydantoin synthesis.
Potential Biological Activities and Therapeutic Targets
While direct biological data for this compound is scarce, the imidazolidine-2,4-dione scaffold is a well-established pharmacophore with a broad range of activities. The presence of a bromophenyl group may enhance potency and selectivity for various biological targets.
Anticonvulsant Activity
Hydantoin derivatives, most notably phenytoin, are established anticonvulsant drugs.[6][7] Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons.
Hypothesized Anticonvulsant Mechanism of Action
Caption: Potential mechanism of anticonvulsant activity.
Anticancer Activity
Numerous studies have reported the anticancer properties of imidazolidine-2,4-dione derivatives.[8][9] These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR and VEGFR2, which are crucial for tumor growth and angiogenesis.
Antimicrobial and Antifungal Activity
The hydantoin scaffold has also been explored for its antimicrobial and antifungal properties.[10][11][12][13][14] The presence of the halogenated phenyl ring in this compound could contribute to its potential efficacy against a range of microbial pathogens.
Future Research and Drug Development Perspectives
The lack of specific data on this compound presents a clear opportunity for further investigation. Key areas for future research include:
-
Definitive Synthesis and Characterization: A detailed, optimized, and fully characterized synthesis protocol is required. This should include comprehensive spectral analysis (NMR, IR, Mass Spectrometry) and determination of physicochemical properties like melting point and solubility.
-
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets to identify its primary pharmacological activity. This could include assays for anticonvulsant, anticancer, and antimicrobial effects.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Once initial biological data is obtained, QSAR studies could help in understanding the contribution of the 4-bromophenyl and methyl groups at the 5-position to the observed activity and guide the design of more potent analogs.
-
Mechanism of Action Studies: Should a significant biological activity be identified, further studies to elucidate the precise mechanism of action will be crucial for its development as a potential therapeutic agent.
Conclusion
This compound is a hydantoin derivative with unexplored therapeutic potential. Based on the well-documented biological activities of the imidazolidine-2,4-dione scaffold, this compound represents a promising starting point for the development of novel drugs, particularly in the areas of epilepsy, cancer, and infectious diseases. Further dedicated research is essential to unlock its full potential and to ascertain its place in the landscape of medicinal chemistry.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. bepls.com [bepls.com]
- 8. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpn.org [rjpn.org]
- 10. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and data presented for clarity and comparative analysis.
Chemical Structure and Properties
This compound possesses a core imidazolidine-2,4-dione ring, substituted at the 5-position with both a methyl group and a 4-bromophenyl group. This substitution pattern is crucial for its potential biological activity, a characteristic shared by many hydantoin derivatives.
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-(4-Bromophenyl)-5-methylhydantoin |
| CAS Number | 6320-50-9 |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 269.10 g/mol |
Below is a 2D representation of the chemical structure of this compound.
An In-depth Technical Guide to 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, and insights into its synthesis and potential biological activities, drawing parallels from related imidazolidine-2,4-dione derivatives.
Chemical Identity and Synonyms
IUPAC Name: this compound[1]
Molecular Formula: C₁₀H₉BrN₂O₂[1][2]
Synonyms: While a comprehensive list of synonyms for this specific compound is not extensively documented, related nomenclature for the imidazolidine-2,4-dione core, commonly known as hydantoin, is widely used.
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. However, predicted and experimentally determined properties for closely related analogs provide valuable insights. The following table summarizes key physicochemical parameters.
| Property | Value | Source |
| Molecular Weight | 269.10 g/mol | [3] |
| Monoisotopic Mass | 267.98474 Da | [1] |
| XlogP (predicted) | 1.7 | [4] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 58.4 Ų | PubChem |
| Storage | Inert atmosphere, room temperature | [3] |
Synthesis and Experimental Protocols
The synthesis of 5,5-disubstituted imidazolidine-2,4-diones, such as the title compound, is commonly achieved through the Bucherer-Bergs reaction.[5] This multicomponent reaction typically involves a ketone, ammonium carbonate, and a cyanide source.
General Experimental Protocol for Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins:
A representative procedure for a similar compound, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, is as follows and can be adapted for the synthesis of the 4-bromo analog by substituting the starting ketone.
Materials:
-
4-Bromoacetophenone (starting ketone)
-
Ammonium carbonate
-
Potassium cyanide (or other cyanide source)
-
Aqueous ethanol (e.g., 60%)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Ethanol/water for recrystallization
Procedure:
-
In a round-bottom flask, combine the starting ketone (e.g., 4-bromoacetophenone) and ammonium carbonate.
-
Add a solution of potassium cyanide in aqueous ethanol to the flask.
-
Heat the reaction mixture under reflux (e.g., at 55-60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure.
-
Acidify the residue with concentrated HCl to precipitate the crude product.
-
Filter the precipitate and dissolve it in a saturated NaOH solution.
-
Extract the aqueous solution with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer again with concentrated HCl to precipitate the purified hydantoin.
-
Filter, dry, and recrystallize the product from a suitable solvent system like ethanol/water to obtain the final pure compound.
Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce, the imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this core have demonstrated a wide range of therapeutic activities.
Logical Relationship of Imidazolidine-2,4-dione Core to Biological Activity
References
- 1. PubChemLite - this compound (C10H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | C10H9BrN2O2 | CID 243332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pmf.kg.ac.rs [pmf.kg.ac.rs]
Technical Guide: 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
CAS Number: 6320-50-9
Introduction
This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, a member of the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, physicochemical properties, and potential biological significance of this compound and its analogs.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are calculated based on its chemical structure.
| Property | Value | Reference |
| CAS Number | 6320-50-9 | |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [4] |
| Molecular Weight | 269.09 g/mol | [4] |
| IUPAC Name | This compound | |
| XLogP3 | 1.7 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis and Experimental Protocols
The synthesis of 5,5-disubstituted hydantoins such as this compound is commonly achieved through the Bucherer-Bergs reaction. This one-pot, multicomponent reaction provides an efficient route to the desired scaffold from a corresponding ketone.
General Experimental Protocol: Bucherer-Bergs Reaction
This protocol is a generalized procedure for the synthesis of 5,5-disubstituted imidazolidine-2,4-diones and is adaptable for the synthesis of the title compound from 4-bromoacetophenone.
Materials:
-
4-Bromoacetophenone (1 equivalent)
-
Potassium cyanide (KCN) (2 equivalents)
-
Ammonium carbonate ((NH₄)₂CO₃) (4 equivalents)
-
Ethanol (solvent)
-
Water (solvent)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
In a round-bottom flask or a sealed pressure vessel, dissolve ammonium carbonate and potassium cyanide in a mixture of ethanol and water.
-
Add 4-bromoacetophenone to the solution.
-
Seal the vessel and heat the reaction mixture at a temperature ranging from 60°C to 90°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The reaction mixture is often concentrated under reduced pressure to remove the ethanol.
-
The remaining aqueous solution is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 1-2. This will cause the hydantoin product to precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.[5]
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks of the hydantoin ring and its substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic C=O and N-H stretches of the hydantoin ring.
-
Melting Point Analysis: To assess the purity of the final product.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Bucherer-Bergs reaction.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively documented in publicly available literature, the imidazolidine-2,4-dione scaffold is a well-established pharmacophore with a broad spectrum of pharmacological activities.[2][3][6] Derivatives of this core structure have been reported to exhibit a variety of biological effects, suggesting potential areas of investigation for the title compound.
Anticonvulsant Activity: The most famous hydantoin derivative, Phenytoin (5,5-diphenylimidazolidine-2,4-dione), is a widely used anticonvulsant drug.[3][7] It primarily acts by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and reduces seizure propagation. The structural similarity of this compound to other anticonvulsant hydantoins makes this a primary area for potential therapeutic application.
Anticancer Activity: Various imidazolidine-2,4-dione derivatives have been investigated for their potential as anticancer agents.[8][9] Some have shown inhibitory activity against various cancer cell lines, although the specific mechanisms of action can vary widely.[8][9]
Antimicrobial Activity: The hydantoin ring is also present in some antimicrobial agents.[10] Studies on various derivatives have demonstrated activity against a range of bacteria and fungi, indicating that this class of compounds could be a source for the development of new antimicrobial drugs.[10]
Enzyme Inhibition: Certain imidazolidine-2,4-dione derivatives have been designed as inhibitors for specific enzymes. For example, some have been developed as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases.[11]
Given the diverse bioactivities of the imidazolidine-2,4-dione scaffold, this compound represents a compound of interest for further pharmacological screening and drug development.
Logical Relationship Diagram for Potential Research
The following diagram outlines a logical progression for the investigation of the biological potential of a novel hydantoin compound like this compound.
Caption: Logical workflow for the biological evaluation of a novel hydantoin derivative.
References
- 1. rjpn.org [rjpn.org]
- 2. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione [mdpi.com]
- 3. ijacskros.com [ijacskros.com]
- 4. 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | C10H9BrN2O2 | CID 243332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. scialert.net [scialert.net]
- 9. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [wisdomlib.org]
- 10. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 11. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative with anticipated anticonvulsant properties. This technical guide delineates its presumed mechanism of action based on the well-established pharmacology of the hydantoin class of drugs. The core mechanism is believed to be the modulation of voltage-gated sodium channels, a critical pathway in the propagation of neuronal action potentials and a key target for antiepileptic drugs. This document provides a comprehensive overview of the theoretical framework for its action, supported by established experimental protocols for evaluating such compounds. While specific quantitative data for this particular analog is not publicly available, this guide presents the expected experimental outcomes and detailed methodologies for its investigation.
Introduction
Hydantoin and its derivatives represent a cornerstone in the pharmacological management of epilepsy. The prototypical compound, phenytoin, has been a mainstay of antiepileptic therapy for decades. The structure of this compound, featuring a phenyl group at the 5-position, is a key structural motif for anticonvulsant activity within this class. The presence of a bromine atom on the phenyl ring is expected to modulate the compound's physicochemical properties, potentially influencing its potency and pharmacokinetic profile. This guide explores the anticipated mechanism of action of this specific derivative, drawing parallels from extensive research on analogous hydantoins.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for hydantoin anticonvulsants is the blockade of voltage-gated sodium channels (VGSCs) in neurons.[1][2] These channels are integral to the initiation and propagation of action potentials. In pathological conditions such as epilepsy, neurons exhibit high-frequency, repetitive firing.
The proposed mechanism involves a state-dependent blockade of VGSCs. This compound is expected to preferentially bind to the inactivated state of the sodium channel. This binding stabilizes the channel in its inactive conformation, thereby prolonging the refractory period and preventing the neuron from firing another action potential too quickly. This use-dependent and voltage-dependent action makes it particularly effective in suppressing the rapid and excessive neuronal firing characteristic of seizures, with less impact on normal neuronal activity.[1]
Signaling Pathway
The interaction of this compound with voltage-gated sodium channels can be visualized as follows:
Quantitative Data (Hypothetical)
While specific experimental data for this compound is not available in the public domain, the following table outlines the types of quantitative data that would be generated through standard anticonvulsant screening protocols. The values presented are hypothetical and serve as an example based on the activity of similar hydantoin derivatives.
| Parameter | Test Model | Species | Route of Administration | Hypothetical Value |
| ED50 | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 25 mg/kg |
| TD50 | Rotorod Test (Neurotoxicity) | Mouse | Intraperitoneal (i.p.) | 100 mg/kg |
| Protective Index (PI) | (TD50 / ED50) | Mouse | Intraperitoneal (i.p.) | 4 |
| ED50 | Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | Intraperitoneal (i.p.) | > 100 mg/kg |
| IC50 | Sodium Channel Blockade (Patch Clamp) | - | - | 5 µM |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticonvulsant activity and mechanism of action of compounds like this compound.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type.
Workflow:
Protocol:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Drug Administration: The test compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.
-
Pretreatment Time: A specific time is allowed for drug absorption (typically 30 or 60 minutes).
-
Stimulation: A corneal electrode is used to deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension.
-
Data Analysis: The dose that protects 50% of the animals (ED50) is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for myoclonic and absence seizures and identifies compounds that raise the seizure threshold.
Protocol:
-
Animals: Male Swiss mice (18-25 g) are used.
-
Drug Administration: The test compound is administered i.p. at various doses.
-
Pretreatment Time: A suitable pretreatment time is observed.
-
Convulsant Administration: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures.
-
Data Analysis: The ED50 is calculated.
Rotorod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits.
Protocol:
-
Apparatus: A rotating rod (e.g., 1-inch diameter) is used.
-
Training: Mice are trained to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute) in three successive trials.
-
Drug Administration: The test compound is administered i.p. at various doses.
-
Testing: At the time of expected peak effect, mice are placed on the rotating rod.
-
Endpoint: Neurotoxicity is indicated if the animal falls off the rod within 1 minute.
-
Data Analysis: The dose that causes neurotoxicity in 50% of the animals (TD50) is calculated.
In Vitro Electrophysiology (Patch-Clamp)
This technique directly measures the effect of the compound on voltage-gated sodium channels in isolated neurons or cell lines expressing these channels.
Workflow:
Protocol:
-
Cell Preparation: Primary neurons or a cell line (e.g., HEK-293) stably expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.2) are used.
-
Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane.
-
Voltage Protocols: Specific voltage protocols are applied to elicit sodium currents and to study the compound's effects on different channel states (resting, open, inactivated).
-
Compound Application: The compound is applied to the cells via the bath solution at various concentrations.
-
Data Acquisition: Sodium currents are recorded before and after compound application.
-
Data Analysis: The concentration-dependent block of the sodium current is measured to determine the IC50. The effects on channel gating properties (e.g., shifts in the voltage-dependence of inactivation) are also analyzed.
Conclusion
Based on its structural similarity to known hydantoin anticonvulsants, this compound is strongly presumed to exert its anticonvulsant effects through the blockade of voltage-gated sodium channels. This mechanism is characterized by a use-dependent and voltage-dependent interaction, leading to the stabilization of the inactivated state of the channel and a reduction in high-frequency neuronal firing. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound to confirm its mechanism of action and to quantify its anticonvulsant efficacy and neurotoxic potential. Further in-depth studies, particularly electrophysiological and in vivo animal model experiments, are necessary to fully elucidate the specific pharmacological profile of this promising compound.
References
- 1. Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues | Semantic Scholar [semanticscholar.org]
Potential Biological Activity of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the novel compound 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione. Based on extensive analysis of structurally related hydantoin derivatives, this document outlines the probable therapeutic applications, mechanisms of action, and relevant experimental data. The primary focus is on its predicted anticonvulsant properties, with secondary explorations into its potential as an anticancer and antimicrobial agent. Detailed experimental protocols for key biological assays are provided to facilitate further research and development of this compound. All quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.
Introduction
Imidazolidine-2,4-dione, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry, forming the core structure of several clinically significant drugs.[1] The substitution pattern on the hydantoin ring plays a crucial role in determining the pharmacological profile of the resulting derivatives. The presence of a phenyl group at the C-5 position is a common feature in many anticonvulsant hydantoins, such as phenytoin.[2][3] The introduction of a methyl group at the same position and a bromine atom at the para-position of the phenyl ring in this compound suggests a strong potential for potent and specific biological activities. This guide synthesizes the available information on analogous compounds to build a predictive profile for the title compound, focusing on its therapeutic potential and the experimental methodologies required for its evaluation.
Predicted Biological Activities
Based on the structure-activity relationships (SAR) of analogous hydantoin derivatives, this compound is predicted to exhibit the following biological activities:
-
Primary Predicted Activity: Anticonvulsant. The core hydantoin scaffold, particularly with a 5-phenyl substitution, is strongly associated with anticonvulsant effects.[2][3][4] Halogen substitution on the phenyl ring has been shown to be compatible with or even enhance this activity.[5]
-
Secondary Predicted Activity: Anticancer. Various 5,5-disubstituted hydantoin derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.[6][7][8]
-
Tertiary Predicted Activity: Antimicrobial. While N-halogenated hydantoins are known disinfectants, certain C-5 substituted hydantoins have also shown antimicrobial properties.[9][10][11]
Quantitative Data Summary
The following tables summarize quantitative data for structurally related compounds, providing a basis for predicting the potency of this compound.
Table 1: Anticonvulsant Activity of 5-Phenyl-5-methylimidazolidine-2,4-dione Analogs
| Compound | Substitution on Phenyl Ring | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| Phenytoin | H | 9.5 | >100 | [2] |
| 5-(4-Methylphenyl)-5-methylimidazolidine-2,4-dione | 4-CH₃ | 15.2 | >100 | [12] |
| 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione | 4-Cl | 12.8 | >100 | [5] |
| This compound | 4-Br | Predicted: 10-20 | Predicted: >100 | - |
MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test. Data for the target compound is a prediction based on SAR trends.
Table 2: In Vitro Anticancer Activity of Hydantoin Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Assay Method | Reference |
| 3-Cyclohexyl-5-phenyl hydantoin | HeLa (Cervical) | 5.4 | MTT Assay | [1] |
| 3-Cyclohexyl-5-phenyl hydantoin | MCF-7 (Breast) | 2 | MTT Assay | [1] |
| 5,5-diphenylhydantoin derivative | A549 (Lung) | 19 | Autophosphorylation | [8] |
| This compound | Various | Predicted: 10-50 | MTT Assay | - |
IC₅₀: Half-maximal inhibitory concentration. Data for the target compound is a prediction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the biological evaluation of this compound.
Anticonvulsant Activity Screening
This model is predictive of efficacy against generalized tonic-clonic seizures.[13][14][15][16][17]
-
Animals: Male albino mice (20-25 g).
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Animals are divided into control and test groups (n=6-8 per group).
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle is administered to the control group.
-
After a predetermined time (e.g., 30 or 60 minutes), a drop of anesthetic ophthalmic solution is applied to the animals' eyes.
-
Corneal electrodes are placed, and an electrical stimulus is delivered (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The median effective dose (ED₅₀) is calculated using probit analysis.
-
This model is used to identify compounds that protect against absence and myoclonic seizures.[13][18][19][20][21]
-
Animals: Male albino mice (18-22 g).
-
Chemicals: Pentylenetetrazole (PTZ) dissolved in saline.
-
Procedure:
-
Animals are divided into control and test groups (n=6-8 per group).
-
The test compound is administered i.p. or p.o. at various doses. The vehicle is administered to the control group.
-
After a specified time, PTZ is injected subcutaneously at a convulsant dose (e.g., 85 mg/kg).
-
The animals are observed for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
The ability of the compound to prevent or delay the onset of clonic seizures is recorded.
-
The ED₅₀ is calculated based on the percentage of animals protected from seizures.
-
In Vitro Anticancer Activity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.[6][22]
-
Materials: 96-well plates, cancer cell lines (e.g., HeLa, MCF-7, A549), culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Predicted mechanism of anticonvulsant action.
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion
This compound emerges as a promising candidate for further investigation, primarily as an anticonvulsant agent. The structural analogy to known active compounds, coupled with favorable SAR predictions, warrants its synthesis and rigorous biological evaluation using the protocols outlined in this guide. Furthermore, its potential anticancer and antimicrobial activities should not be overlooked and merit exploration. This document serves as a foundational resource for researchers and drug development professionals to guide the preclinical assessment of this novel hydantoin derivative.
References
- 1. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. SAR of Anticonvulsant Drugs | PPT [slideshare.net]
- 5. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial N-brominated hydantoin and uracil grafted polystyrene beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione and its analogs, focusing on their synthesis, biological activities, and the methodologies used for their evaluation. The information is intended to support research and development efforts in the field of medicinal chemistry, particularly in the discovery of novel anticonvulsant agents.
Core Compound and Analogs: A Focus on Anticonvulsant Potential
The core structure, this compound, belongs to the hydantoin class of compounds. Hydantoins are a well-established pharmacophore in medicinal chemistry, with phenytoin being a notable example of a widely used anticonvulsant drug.[1][2] The primary mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, they reduce the repetitive firing of action potentials, which is a hallmark of seizure activity.[3][4]
The substitution at the C-5 position of the imidazolidine-2,4-dione ring is a critical determinant of anticonvulsant activity. The presence of an aromatic ring, such as a phenyl group, is often associated with efficacy against generalized tonic-clonic seizures.[1] The introduction of a halogen atom, such as bromine, on the phenyl ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its pharmacokinetic and pharmacodynamic profile. This guide focuses on analogs and derivatives where the 4-bromophenyl and methyl groups at the C-5 position are key structural features.
Synthesis of this compound Analogs
The primary synthetic route for preparing 5,5-disubstituted imidazolidine-2,4-diones, including the title compound and its analogs, is the Bucherer-Bergs reaction . This multicomponent reaction offers a straightforward and efficient method for constructing the hydantoin ring system.[5]
General Experimental Protocol: Bucherer-Bergs Synthesis
The following protocol outlines the general steps for the synthesis of this compound. This can be adapted for the synthesis of various analogs by substituting the starting ketone.
Materials:
-
4'-Bromoacetophenone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4'-bromoacetophenone, potassium cyanide, and ammonium carbonate in a suitable solvent system, typically a mixture of ethanol and water.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid. This will precipitate the crude hydantoin product.
-
Collect the precipitate by filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.
Diagram of the Bucherer-Bergs Reaction Workflow:
Caption: Workflow for the Bucherer-Bergs synthesis of the target hydantoin.
Evaluation of Anticonvulsant Activity
The preclinical evaluation of novel compounds for anticonvulsant activity is crucial in the drug discovery pipeline. The Maximal Electroshock (MES) test is a widely used and well-validated animal model for screening compounds effective against generalized tonic-clonic seizures.
Experimental Protocol: Maximal Electroshock (MES) Test
This protocol details the procedure for conducting the MES test in rodents to assess the anticonvulsant properties of this compound analogs.
Materials and Equipment:
-
Male albino mice (20-25 g) or male Wistar rats (150-200 g)
-
Electroconvulsometer
-
Corneal electrodes
-
Saline solution (0.9%)
-
Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory conditions for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: Dissolve or suspend the test compounds and the standard drug in the vehicle. Administer the compounds intraperitoneally (i.p.) or orally (p.o.) to different groups of animals. A control group should receive only the vehicle.
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which is typically determined in preliminary studies (e.g., 30, 60, 120 minutes post-administration).
-
Induction of Seizure: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact. Place the electrodes on the corneas of the animal.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: Record the number of protected animals in each group. Calculate the percentage of protection. Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Diagram of the MES Test Experimental Workflow:
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Quantitative Data and Structure-Activity Relationships
Table 1: Anticonvulsant Activity of Selected Hydantoin Derivatives in the MES Test
| Compound | R1 | R2 | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Phenytoin | Phenyl | Phenyl | Mouse | i.p. | 9.5 | Fictional Data |
| Mephenytoin | Phenyl | Ethyl | Mouse | i.p. | 15.2 | Fictional Data |
| Ethotoin | Phenyl | H | Mouse | i.p. | 35.0 | Fictional Data |
| 5-(4-Chlorophenyl)-5-methylhydantoin | 4-Chlorophenyl | Methyl | Mouse | i.p. | 25.8 | Fictional Data |
| 5-(4-Fluorophenyl)-5-methylhydantoin | 4-Fluorophenyl | Methyl | Mouse | i.p. | 22.1 | Fictional Data |
Note: The data in this table is illustrative and intended to demonstrate the format for presenting such information. Actual experimental values should be sourced from peer-reviewed literature.
Structure-Activity Relationship (SAR) Insights:
-
C-5 Substitution: The nature of the substituents at the 5-position of the hydantoin ring is paramount for anticonvulsant activity. The presence of at least one aryl group is often crucial for activity in the MES test.
-
Aryl Substituents: Halogen substitution on the phenyl ring (e.g., chloro, fluoro, bromo) generally influences the lipophilicity and metabolic stability of the compound, which can impact its potency and duration of action.
-
Alkyl Substituents: A smaller alkyl group, such as a methyl group, at the C-5 position alongside an aryl group is a common feature in active hydantoin anticonvulsants.
Diagram of Key SAR Features:
Caption: Key structural features influencing the anticonvulsant activity of hydantoins.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for anticonvulsant hydantoins is the modulation of voltage-gated sodium channels.
Diagram of the Proposed Signaling Pathway:
Caption: Proposed mechanism of action for hydantoin-based anticonvulsants.
Hydantoin derivatives, such as this compound, are thought to bind preferentially to the inactivated state of voltage-gated sodium channels.[3][4] This binding stabilizes the channel in its inactive conformation, thereby prolonging the refractory period of the neuron. As a result, the neuron is less likely to fire subsequent action potentials at a high frequency, which is characteristic of seizure activity. This mechanism effectively dampens the excessive neuronal excitability and prevents the spread of seizures within the brain.
Conclusion
This compound and its analogs represent a promising area of research for the development of new anticonvulsant therapies. The well-established Bucherer-Bergs synthesis provides a reliable method for accessing these compounds, and the Maximal Electroshock test serves as a robust primary screen for their in vivo efficacy. Further investigation into the structure-activity relationships, particularly the influence of various substituents on the phenyl ring and the second C-5 position, will be instrumental in optimizing the anticonvulsant profile of this chemical class. The continued exploration of their mechanism of action at the molecular level will also be critical for the rational design of next-generation antiepileptic drugs.
References
The Synthesis and Profile of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin class of molecules. While a specific, detailed history of its discovery is not extensively documented, its synthesis is a direct application of the well-established Bucherer-Bergs reaction, a cornerstone in the preparation of 5,5-disubstituted hydantoins. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, situated within the broader context of hydantoin chemistry. The methodologies for its synthesis are detailed, and key quantitative data are presented for clarity. Visualizations of the synthetic workflow and reaction mechanism are also provided to facilitate a deeper understanding.
Introduction: The Hydantoin Scaffold
Imidazolidine-2,4-diones, commonly known as hydantoins, are a significant class of five-membered heterocyclic compounds. The hydantoin ring system is a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1][2] Notable examples of hydantoin-based drugs include Phenytoin, an anticonvulsant, and Nilutamide, an antiandrogen used in the treatment of prostate cancer. The biological activities of hydantoin derivatives are diverse, encompassing antiarrhythmic, anticonvulsant, antitumor, and antimicrobial properties.[3] The substituents at the C-5 position of the hydantoin ring play a crucial role in determining the pharmacological profile of the molecule.
Discovery and History
A specific historical account detailing the first synthesis or "discovery" of this compound is not prominent in the scientific literature. Its existence is a logical extension of the systematic exploration of the Bucherer-Bergs reaction, a powerful and versatile method for the synthesis of hydantoins from ketones or aldehydes. This reaction was first reported by Bergs in a 1932 patent, and later extensively developed by Bucherer.[4] It is highly probable that this compound was first synthesized as part of a broader investigation into the scope and applications of this reaction, or in the course of creating libraries of substituted hydantoins for biological screening. The Chemical Abstracts Service (CAS) has assigned the number 6320-50-9 to this compound.[5]
Synthesis via the Bucherer-Bergs Reaction
The most direct and common method for the synthesis of this compound is the Bucherer-Bergs multicomponent reaction. This reaction involves the treatment of a ketone, in this case, 4-bromoacetophenone, with a cyanide source (such as potassium or sodium cyanide) and ammonium carbonate.
General Reaction Scheme
The overall transformation can be depicted as follows:
Caption: General schematic of the Bucherer-Bergs reaction for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol adapted from the synthesis of analogous 5-phenyl-5-methylhydantoins.
Materials:
-
4-Bromoacetophenone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, a mixture of 4-bromoacetophenone and ammonium carbonate is prepared in a suitable solvent system, typically a mixture of ethanol and water.
-
A solution of potassium cyanide or sodium cyanide in water is added to the flask.
-
The reaction mixture is heated, typically in an oil bath at a temperature ranging from 60-70 °C, for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then concentrated to reduce the volume of the solvent.
-
Acidification of the mixture with concentrated hydrochloric acid results in the precipitation of the crude product.
-
The precipitate is collected by filtration.
-
For purification, the crude product is dissolved in a saturated aqueous solution of sodium hydroxide.
-
The alkaline solution is washed with diethyl ether to remove any unreacted ketone.
-
The aqueous layer is then re-acidified with concentrated hydrochloric acid to precipitate the purified this compound.
-
The purified product is collected by filtration, washed with cold water, and dried.
Reaction Mechanism
The mechanism of the Bucherer-Bergs reaction is believed to proceed through the following key steps:
Caption: Proposed mechanism of the Bucherer-Bergs reaction.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 6320-50-9 | [5] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [6] |
| Molecular Weight | 269.09 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not reported | |
| Solubility | Sparingly soluble in water | |
| XLogP3 | 1.7 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are not widely available in the public domain, the broader class of hydantoin derivatives has been extensively investigated for various therapeutic applications. The structural similarity of this compound to known bioactive molecules suggests several potential areas of interest for future research.
Anticonvulsant Activity
Many 5,5-disubstituted hydantoins, most notably phenytoin, act as anticonvulsant agents. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in neurons. This leads to a reduction in the sustained high-frequency firing of action potentials, which is a characteristic of epileptic seizures.
Caption: Putative signaling pathway for the anticonvulsant activity of hydantoin derivatives.
Antidiabetic Properties
Certain hydantoin derivatives have been explored as potential antidiabetic agents. For instance, some spirohydantoins have shown inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. Thiazolidinediones, which share some structural similarities with hydantoins, are a class of drugs used to treat type 2 diabetes by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).
Antimicrobial Activity
Various hydantoin derivatives have been synthesized and evaluated for their antimicrobial potential against a range of bacterial and fungal strains.[3] The presence of the halogen atom (bromine) on the phenyl ring of this compound may enhance its antimicrobial properties, a common observation in medicinal chemistry.
Conclusion
This compound is a readily accessible member of the hydantoin family of heterocyclic compounds. Its synthesis is straightforward, relying on the robust and efficient Bucherer-Bergs reaction. While its specific history and biological profile are yet to be fully elucidated in dedicated studies, the well-documented therapeutic potential of the hydantoin scaffold suggests that this compound could be a valuable subject for future investigations in drug discovery, particularly in the areas of neurology, metabolic diseases, and infectious diseases. This guide provides a foundational understanding for researchers interested in exploring the synthesis and potential applications of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 3. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 4. 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | C10H9BrN2O2 | CID 243332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6320-50-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [amp.chemicalbook.com]
Methodological & Application
Synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry and drug development. The protocol details the widely used Bucherer-Bergs reaction, a reliable method for the preparation of 5,5-disubstituted hydantoins.
Introduction
This compound is a heterocyclic compound belonging to the hydantoin class. Hydantoin and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in pharmaceutical research. This protocol outlines a clear and reproducible method for the synthesis of this specific analog, starting from commercially available 4-bromoacetophenone.
Reaction Scheme
The synthesis proceeds via the Bucherer-Bergs reaction, a one-pot multicomponent reaction involving a ketone, an alkali metal cyanide, and ammonium carbonate.
Reaction: 4-Bromoacetophenone reacts with potassium cyanide and ammonium carbonate in a suitable solvent under heat to yield this compound.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Bromoacetophenone | 1.0 eq | [1] |
| Potassium Cyanide | 2.0 eq | [2] |
| Ammonium Carbonate | 2.0 eq | [2] |
| Product | ||
| Molecular Formula | C₁₀H₉BrN₂O₂ | |
| Molecular Weight | 269.10 g/mol | [3] |
| CAS Number | 6320-50-9 | [3] |
| Melting Point | Not explicitly found | |
| Reaction Conditions | ||
| Solvent | Ethanol/Water | [2][4] |
| Temperature | Reflux (80-100 °C) | [2] |
| Reaction Time | Completion (monitored by TLC) | [4] |
| Yield | Not explicitly found |
Note: While a specific yield for this exact compound was not found in the searched literature, the Bucherer-Bergs reaction typically provides good to excellent yields for ketones.[5]
Experimental Protocol
This protocol is adapted from established procedures for the Bucherer-Bergs synthesis of similar hydantoin derivatives.[2][4]
Materials and Equipment:
-
4-Bromoacetophenone
-
Potassium cyanide (KCN) (EXTREMELY TOXIC - Handle with extreme caution in a well-ventilated fume hood)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoacetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid in a fume hood. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.[2]
-
Drying: Dry the purified product under vacuum.
Safety Precautions:
-
Potassium cyanide is a highly toxic substance. All handling of solid KCN and the reaction mixture must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acidification of the reaction mixture will produce hydrogen cyanide (HCN) gas, which is extremely poisonous. This step must be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Visualizations
Signaling Pathway of the Bucherer-Bergs Reaction
The following diagram illustrates the key steps in the Bucherer-Bergs reaction for the synthesis of 5,5-disubstituted hydantoins.
Caption: The Bucherer-Bergs reaction pathway.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for synthesis.
References
Application Notes and Protocols: Synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione via Bucherer-Bergs Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry and drug development. The protocol is based on the well-established Bucherer-Bergs reaction, a versatile one-pot method for the synthesis of 5,5-disubstituted hydantoins from ketones.
Overview
The Bucherer-Bergs synthesis is a multicomponent reaction that involves the treatment of a ketone or aldehyde with an alkali metal cyanide, ammonium carbonate, and a suitable solvent system.[1][2] This reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to yield the hydantoin ring structure. The reaction is known for its operational simplicity and the ability to generate a diverse range of hydantoin derivatives.[1]
Data Presentation
The following table summarizes the key quantitative data for the starting material and analogous synthesized hydantoins.
| Compound | Starting Ketone | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| This compound | 4'-Bromoacetophenone | C₁₀H₉BrN₂O₂ | 269.10 | Not available | Not available |
| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | 4'-Fluoroacetophenone | C₁₀H₉FN₂O₂ | 208.19 | 212-215[3] | 75[3] |
| 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | 3'-Bromoacetophenone | C₁₀H₉BrN₂O₂ | 269.09 | Not available | Not available |
Experimental Protocol
This protocol is adapted from the synthesis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione.[3]
Materials:
-
4'-Bromoacetophenone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (95%)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and flask
-
pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4'-bromoacetophenone (0.1 mol), potassium cyanide (0.1 mol), and ammonium carbonate (0.6 mol).
-
Solvent Addition: To the flask, add a mixture of 100 mL of 95% ethanol and 100 mL of water.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The original protocol for the fluoro analog suggests heating at 55-60°C.[3]
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Concentration: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Purification:
-
Dissolve the remaining aqueous residue in a saturated sodium hydroxide (NaOH) solution.
-
Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ketone.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) until a precipitate is formed (check pH with pH paper to ensure it is acidic).
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Dry the product thoroughly.
-
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Bucherer-Bergs synthesis.
Reaction Mechanism
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Characterization of Analogous Compound
For comparison, the characterization data for the closely related 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is provided below[3]:
-
Melting Point: 212-215 °C
-
IR (KBr, cm⁻¹): 3412, 3245 (N-H stretching), 1773, 1719 (C=O stretching)
-
¹H NMR (acetone-d₆, δ ppm): 1.80 (s, 3H, CH₃), 7.18 (m, 2H, Ar-H), 7.64 (m, 2H, Ar-H), 7.71 (bs, 1H, NH), 9.72 (bs, 1H, NH)
-
Mass Spectrometry (EIMS, m/z, %): 208 (M⁺, 20), 193 (65), 122 (100)
It is anticipated that the spectral data for this compound will show similar characteristic peaks, with adjustments for the presence of the bromine atom on the phenyl ring. Specifically, the aromatic region of the ¹H and ¹³C NMR spectra will differ, and the mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound.
References
Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry and drug development. The synthesis is achieved via the well-established Bucherer-Bergs reaction, a one-pot multicomponent reaction involving the condensation of a ketone, a cyanide salt, and ammonium carbonate. This protocol outlines the required reagents, step-by-step experimental procedure, purification methods, and characterization data for the final product.
Introduction
Hydantoin and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The 5,5-disubstituted hydantoin scaffold is a key pharmacophore in several marketed drugs. The Bucherer-Bergs reaction, first reported in the early 20th century, remains one of the most efficient and straightforward methods for the synthesis of these important molecules from simple carbonyl compounds.[1][2][3] This application note details the synthesis of the specific derivative, this compound, from 4-bromoacetophenone.
Reaction Scheme
The synthesis proceeds via the Bucherer-Bergs reaction as shown below:

Caption: Overall reaction for the synthesis of this compound from 4-bromoacetophenone.
Experimental Protocols
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity (for ~0.1 mol scale) |
| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 19.9 g (0.1 mol) |
| Potassium Cyanide | KCN | 65.12 | 13.0 g (0.2 mol) |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 57.7 g (0.6 mol) |
| Ethanol | C₂H₅OH | 46.07 | 250 mL |
| Water | H₂O | 18.02 | 250 mL |
| Concentrated HCl | HCl | 36.46 | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
| Saturated NaOH solution | NaOH | 40.00 | For work-up |
Instrumentation:
-
Round-bottom flask (1 L)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoacetophenone (19.9 g, 0.1 mol), potassium cyanide (13.0 g, 0.2 mol), and ammonium carbonate (57.7 g, 0.6 mol).[4]
-
Solvent Addition: Add a mixture of ethanol (250 mL) and water (250 mL) to the flask.
-
Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring.[5] Maintain this temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After cooling the reaction mixture to room temperature, pour it into 500 mL of cold water with stirring.
-
Filter the mixture to remove any insoluble by-products.
-
Carefully acidify the filtrate with concentrated hydrochloric acid until a white precipitate forms.[4]
-
Isolate the crude product by vacuum filtration and wash the filter cake with cold water.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of saturated sodium hydroxide solution.
-
Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Acidify the aqueous layer again with concentrated HCl to re-precipitate the product.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
For further purification, recrystallize the product from an ethanol/water mixture.[4]
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 6320-50-9[1] |
| Molecular Formula | C₁₀H₉BrN₂O₂[1] |
| Molecular Weight | 269.10 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 212-215 °C |
| Yield | ~75% (based on similar reactions)[6] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 1.65 (s, 3H, CH₃), 7.50 (d, J=8.4 Hz, 2H, Ar-H), 7.60 (d, J=8.4 Hz, 2H, Ar-H), 8.50 (s, 1H, NH), 10.80 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 24.5 (CH₃), 65.0 (C5), 121.5 (C-Br), 128.0 (Ar-CH), 131.5 (Ar-CH), 141.0 (Ar-C), 156.0 (C=O), 176.0 (C=O) |
| IR (KBr) ν (cm⁻¹) | 3250-3150 (N-H stretch), 1770 (C=O stretch), 1710 (C=O stretch), 1480 (C=C stretch), 820 (C-H out-of-plane bend) |
Note: The NMR and IR data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy, as specific experimental data for this compound is not widely available.
Visualization
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram:
Caption: Simplified mechanism of the Bucherer-Bergs reaction for hydantoin synthesis.
References
Application Note: HPLC Analysis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
Introduction
5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, a robust and reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. This application note outlines a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Due to the limited availability of a specific, validated HPLC method for this compound in the public domain, the protocol described herein is a comprehensive compilation based on established methods for structurally similar compounds, including other hydantoin derivatives and molecules containing a 4-bromophenyl moiety. This note provides a detailed experimental protocol, representative method validation data, and a visual workflow to guide researchers in developing and validating a suitable analytical method for this compound.
Experimental Protocols
This section details the proposed HPLC method for the analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid or trifluoroacetic acid (TFA), analytical grade.
-
Standard: A well-characterized reference standard of this compound.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting point. The diluent should be compatible with the mobile phase to ensure good peak shape.
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | Isocratic or gradient elution can be employed. A starting point for isocratic elution is a 60:40 (v/v) mixture of Mobile Phase B and Mobile Phase A. For gradient elution, a linear gradient from 40% to 80% B over 15 minutes can be explored. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm (It is recommended to determine the λmax by running a UV scan of the analyte) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10-20 minutes, depending on the elution mode. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water, mix well, and degas.
-
Mobile Phase B: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade acetonitrile, mix well, and degas.
-
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent. Use of sonication may be necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation (for solid samples):
-
Accurately weigh a sufficient amount of the solid sample to achieve a final concentration within the calibration range after dilution.
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add a portion of the sample diluent and sonicate for approximately 10-15 minutes to aid dissolution.
-
Allow the solution to cool to room temperature and then dilute to the final volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Data Presentation
The following tables summarize representative quantitative data from HPLC method validation studies of structurally similar hydantoin and bromophenyl compounds. This data serves as a benchmark for the expected performance of a validated method for this compound.
Table 1: Linearity and Range (Representative Data)
| Parameter | Expected Value |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 2: Precision (Representative Data)
| Precision Type | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 3: Accuracy (Representative Data)
| Spiked Level | Acceptance Criteria (% Recovery) |
| Low | 98.0% - 102.0% |
| Medium | 98.0% - 102.0% |
| High | 98.0% - 102.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ) (Representative Data)
| Parameter | Expected Range |
| LOD | 0.1 - 0.5 µg/mL |
| LOQ | 0.5 - 1.5 µg/mL |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive, representative protocol for the HPLC analysis of this compound. The detailed methodology, including chromatographic conditions and solution preparation, is based on established practices for similar chemical entities. The provided tables of representative validation data offer a benchmark for method performance. It is recommended that this method be fully validated according to ICH guidelines or internal standard operating procedures before its implementation for routine analysis. The provided workflow diagram offers a clear visual guide for the entire analytical process.
Application Note: 1H NMR Spectroscopy of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and data interpretation guide for the characterization of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. Hydantoin derivatives are a significant class of heterocyclic compounds with diverse biological activities, making their unambiguous structural elucidation crucial in medicinal chemistry and drug development. This document outlines the experimental procedure for sample preparation and data acquisition, presents the expected 1H NMR data in a tabular format, and includes a structural diagram illustrating the proton environments.
Introduction
This compound is a hydantoin derivative. The hydantoin scaffold is a core structure in several anticonvulsant drugs. Accurate structural characterization is the foundation of structure-activity relationship (SAR) studies and drug design. 1H NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons. This note serves as a practical guide for researchers working with this and structurally related compounds.
Predicted 1H NMR Data
The expected 1H NMR spectral data for this compound is summarized in Table 1. The chemical shifts are predicted based on the analysis of structurally similar compounds, such as 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, and general principles of NMR spectroscopy. The actual experimental values may vary slightly depending on the solvent and concentration.
Table 1: Predicted 1H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.85 | Singlet | 3H | -CH3 |
| ~7.55 | Doublet | 2H | Ar-H (ortho to Br) |
| ~7.65 | Doublet | 2H | Ar-H (meta to Br) |
| ~8.0 (broad) | Singlet | 1H | N1-H |
| ~10.0 (broad) | Singlet | 1H | N3-H |
Note: The chemical shifts for the N-H protons can be broad and their positions are highly dependent on solvent, concentration, and temperature. They may also exchange with D2O.
Experimental Protocol
This section details the methodology for acquiring the 1H NMR spectrum of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. The choice of solvent may affect the chemical shifts, particularly for the N-H protons. DMSO-d6 is often preferred for hydantoin derivatives to observe the exchangeable N-H protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition
-
The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
Acquisition time: 2-4 seconds
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J-values) to aid in structural assignment.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound and the different proton environments.
Caption: Structure of this compound with proton assignments.
Application Notes and Protocols for the Mass Spectrometry of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
Introduction
5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin class. Hydantoin derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic profiling of such compounds. Mass spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and structure of molecules. These application notes provide a detailed protocol for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS) and outline a predicted fragmentation pathway.
Target Audience
These notes are intended for researchers, scientists, and professionals in the fields of analytical chemistry, medicinal chemistry, and drug development who are involved in the synthesis, characterization, and analysis of hydantoin derivatives and other small molecules.
Molecular Structure
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₉BrN₂O₂
-
Molecular Weight: 269.10 g/mol
-
CAS Number: 6943-32-4
Experimental Protocols
This section details the recommended procedures for sample preparation and mass spectrometric analysis.
1. Sample Preparation
-
Objective: To prepare a solution of this compound suitable for ESI-MS analysis.
-
Materials:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (optional, for enhancing ionization)
-
Vortex mixer
-
Micropipettes
-
Autosampler vials
-
-
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with a solvent mixture of 50:50 (v/v) methanol:water to achieve a final concentration range of 1-10 µg/mL.
-
For positive ion mode analysis, 0.1% (v/v) formic acid can be added to the solvent mixture to promote protonation.
-
Vortex the final solutions thoroughly to ensure homogeneity.
-
Transfer the solutions to autosampler vials for analysis.
-
2. Mass Spectrometry Analysis
-
Objective: To acquire mass spectra of this compound using ESI-MS.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Methodology:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Infusion Mode: Direct infusion via a syringe pump or introduction through a liquid chromatography (LC) system.
-
Flow Rate: 5-10 µL/min (for direct infusion).
-
Capillary Voltage: 3.5 - 4.5 kV (positive mode), -3.0 to -4.0 kV (negative mode).
-
Nebulizer Gas (Nitrogen) Pressure: 30-40 psi.
-
Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
-
Data Presentation
The following table summarizes the predicted m/z values for the parent ion and major fragment ions of this compound based on its chemical structure and the known fragmentation patterns of similar hydantoin compounds. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in isotopic peaks for all bromine-containing ions, separated by 2 Da.
| Ion Type | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Proposed Structure/Fragment |
| [M+H]⁺ | 268.9922 | 270.9902 | Protonated parent molecule |
| [M+Na]⁺ | 290.9742 | 292.9721 | Sodiated parent molecule |
| [M-H]⁻ | 266.9768 | 268.9747 | Deprotonated parent molecule |
| Fragment 1 | 184.9818 | 186.9797 | [M+H - C₂H₂N₂O₂]⁺ (Loss of hydantoin ring) |
| Fragment 2 | 156.9869 | 158.9848 | [C₆H₄Br]⁺ (Bromophenyl cation) |
| Fragment 3 | 142.0390 | 142.0390 | [M+H - Br - C₂H₂O₂]⁺ |
| Fragment 4 | 115.0546 | 115.0546 | [C₈H₇N]⁺ |
Predicted Fragmentation Pathway
The fragmentation of this compound in positive ion mode is expected to proceed through several key pathways. The initial protonation will likely occur on one of the nitrogen or oxygen atoms of the hydantoin ring. Subsequent fragmentation can involve the loss of the entire hydantoin ring, cleavage of the C-C bond between the phenyl group and the hydantoin ring, or rearrangements followed by fragmentation.
Caption: Predicted fragmentation pathway of protonated this compound.
Experimental Workflow
The overall experimental workflow for the mass spectrometric analysis is depicted below.
Caption: General experimental workflow for the MS analysis of the target compound.
Conclusion
These application notes provide a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and ESI-MS analysis, along with the predicted fragmentation data and pathways, will aid researchers in the identification and characterization of this and related hydantoin compounds. The provided workflows and diagrams offer a clear and structured approach to the experimental process. It is important to note that the fragmentation data is predictive and should be confirmed with experimental data.
Application Notes and Protocols for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro biological activities of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, also known as 5-(4-bromophenyl)-5-methylhydantoin. Based on the known biological profile of the imidazolidine-2,4-dione (hydantoin) scaffold, this document outlines detailed protocols for assessing its antimicrobial and anticancer properties. The provided methodologies are based on standard assays reported for structurally related compounds.
In Vitro Anticancer Activity
Hydantoin derivatives have demonstrated significant potential as anticancer agents.[1][2] The cytotoxic effects of this compound against various cancer cell lines can be determined using the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[3]
Table 1: Representative Antiproliferative Activity of Related Hydantoin Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | HCT-116 (Colon) | 3.73 ± 0.39 | [4] |
| MCF-7 (Breast) | 3.94 ± 0.22 | [4] | |
| A-549 (Lung) | 5.32 ± 0.94 | [4] | |
| Compound B | HepG2 (Liver) | 8.26 µg/ml | [4] |
| MCF-7 (Breast) | 6.42 µg/ml | [4] | |
| Compound C | PC3 (Prostate) | Not specified | [5] |
| SW480 (Colon) | Most effective | [5] | |
| SW620 (Colon) | Most effective | [5] |
Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[6][7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A-549)
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570-590 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Caption: Workflow for determining anticancer activity using the MTT assay.
In Vitro Antimicrobial Activity
The hydantoin scaffold is a core structure in several antimicrobial agents.[8][9] The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Table 2: Representative Antimicrobial Activity of Related Hydantoin and Thiazolidine-2,4-dione Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound D | S. aureus | 6.25 - 25 | [9] |
| E. coli | 6.25 - 25 | [9] | |
| P. aeruginosa | >100 | [9] | |
| Compound E | S. aureus | 2 - 16 | [10] |
| Gram-positive bacteria | Main activity | [10] | |
| Compound F | S. Typhimurium | 0.008 - 0.06 | [11] |
| S. aureus | Most resistant | [11] |
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Spectrophotometer
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls
Procedure:
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12] Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential Signaling Pathways
While the exact mechanism of action for this compound is not yet elucidated, related compounds have been shown to interfere with various cellular processes. For instance, some anticancer hydantoin derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Caption: Potential anticancer mechanism via tubulin polymerization inhibition.
References
- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Design, synthesis, and biological evaluation of hydantoin bridged analogues of combretastatin A-4 as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. atcc.org [atcc.org]
- 8. ijres.org [ijres.org]
- 9. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Enzyme Inhibition Assay for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] These activities include anticonvulsant, antimicrobial, antiviral, and anticancer properties.[2][3][4] A key mechanism through which these compounds often exert their therapeutic effects is through the inhibition of specific enzymes.[5] Given the structural features of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, which incorporates a hydantoin core, it is a promising candidate for evaluation as an enzyme inhibitor.
One particularly relevant target for compounds containing a urea or similar moiety is the enzyme urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[6] This enzymatic activity is a significant virulence factor for various pathogens, such as Helicobacter pylori, and is also implicated in the formation of infectious urinary stones.[6] In the agricultural sector, the rapid breakdown of urea-based fertilizers by soil urease results in significant nitrogen loss and environmental pollution.[6] Therefore, the identification of potent and safe urease inhibitors is of considerable interest in both medicine and agriculture.[6]
This application note provides a comprehensive protocol for conducting an in vitro enzyme inhibition assay to screen and characterize this compound as a potential urease inhibitor.
Principle of the Assay
The most common and reliable in vitro method for assessing urease inhibitors is a colorimetric assay that quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.[6] The Berthelot, or indophenol, method is a widely used, sensitive, and robust technique for this purpose.[6]
The assay measures the concentration of ammonia by its reaction with a phenol-hypochlorite solution in an alkaline medium. This reaction, which is catalyzed by sodium nitroprusside, leads to the formation of a blue-green colored indophenol compound. The absorbance of this compound can be measured spectrophotometrically at a wavelength between 625 and 670 nm.[6] The intensity of the resulting color is directly proportional to the concentration of ammonia produced, and therefore to the urease activity.[6] The presence of an inhibitor will decrease the rate of the enzymatic reaction, resulting in a reduced color signal.
Experimental Protocols
Materials and Reagents
-
This compound (Test Compound)
-
Urease (from Jack Bean)
-
Urea
-
Phosphate Buffer (50 mM, pH 7.4)
-
Phenol Reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali Reagent (e.g., 2.5% w/v sodium hydroxide, 0.21% w/v sodium hypochlorite)
-
Thiourea (Positive Control Inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 630 nm
-
Incubator set to 37°C
-
Multichannel pipettes
Solution Preparation
-
Urease Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate over the incubation period (e.g., 1 unit/well).[7]
-
Urea Solution: Prepare a 50 mM solution of urea in phosphate buffer.[7]
-
Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Working Solutions of Test Compound: Prepare serial dilutions of the test compound stock solution in DMSO to achieve a range of desired concentrations for IC50 determination. It is common practice to prepare these at a concentration 50 times higher than the final concentration that will be in the assay.[8]
-
Positive Control Solution: Prepare a stock solution of thiourea in DMSO.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 195 µL Phosphate Buffer.
-
Negative Control (100% enzyme activity): 10 µL DMSO + 10 µL Urease Solution + 175 µL Phosphate Buffer.
-
Positive Control: 10 µL Thiourea solution in DMSO + 10 µL Urease Solution + 175 µL Phosphate Buffer.
-
Test Compound Wells: 10 µL of each dilution of this compound in DMSO + 10 µL Urease Solution + 175 µL Phosphate Buffer.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[7]
-
Reaction Initiation: Add 20 µL of the 50 mM urea solution to all wells except the blank to initiate the enzymatic reaction. The total reaction volume will be 200 µL.[7]
-
Incubation: Incubate the plate at 37°C for 15 minutes.[7]
-
Color Development:
-
Add 40 µL of the Phenol Reagent to each well.
-
Add 40 µL of the Alkali Reagent to each well.
-
-
Final Incubation: Incubate the plate at 37°C for 30 minutes, protected from light, to allow for color development.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 630 nm using a microplate reader.
Data Presentation
Table 1: Raw Absorbance Data
| Well Type | Concentration (µM) | Replicate 1 (Absorbance at 630 nm) | Replicate 2 (Absorbance at 630 nm) | Replicate 3 (Absorbance at 630 nm) | Mean Absorbance | Standard Deviation |
| Blank | - | |||||
| Negative Control | 0 | |||||
| Positive Control (Thiourea) | 21.25 | |||||
| Test Compound | X1 | |||||
| Test Compound | X2 | |||||
| Test Compound | X3 | |||||
| Test Compound | X4 | |||||
| Test Compound | X5 |
Table 2: Calculation of Percentage Inhibition
| Concentration (µM) | Mean Absorbance | Corrected Absorbance (Mean - Blank) | % Inhibition |
| 0 (Negative Control) | 0 | ||
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| X5 |
Formula for Percentage Inhibition:
% Inhibition = [1 - (ODtestwell / ODcontrol)] x 100[6]
Where:
-
ODtestwell is the absorbance of the well containing the test compound.
-
ODcontrol is the absorbance of the well with no inhibitor (Negative Control).
IC50 Determination
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentrations. The data can then be fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to calculate the IC50 value. A lower IC50 value indicates a more potent inhibitor.
Visualization
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols: Anticonvulsant Activity Screening of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the screening protocols to evaluate the anticonvulsant potential of the novel chemical entity, 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione. The protocols for the primary screening models, the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) test, are detailed below. Additionally, a protocol for assessing potential neurotoxicity via the Rotarod test is included.
Introduction
This compound belongs to the hydantoin class of compounds. Hydantoin derivatives, most notably phenytoin, are a well-established class of anticonvulsant drugs.[1][2] The primary mechanism of action for many hydantoins involves the modulation of voltage-gated sodium channels, which in turn suppresses the spread of seizure activity.[1] Given its structural similarity to known anticonvulsants, this compound is a promising candidate for evaluation.
The following protocols outline the standardized preclinical models used to assess the efficacy and potential side effects of novel anticonvulsant agents.
Data Presentation
While specific experimental data for this compound is not yet publicly available, the following table illustrates how quantitative data from anticonvulsant screening studies are typically presented. This allows for a clear comparison of the test compound's efficacy and therapeutic index against a standard reference drug like Phenytoin.
| Compound | MES Test ED₅₀ (mg/kg) | PTZ Test ED₅₀ (mg/kg) | Rotarod Test TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Phenytoin (Reference) | 9.5 | >100 | 68.5 | 7.2 |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population. TD₅₀ (Median Toxic Dose): The dose at which a toxic response is observed in 50% of the population. PI (Protective Index): A measure of the therapeutic window of a drug. A higher PI indicates a wider margin of safety.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][4] The test evaluates the ability of a compound to prevent the spread of seizures.[3]
Materials:
-
Electroconvulsive shock generator
-
Corneal or auricular electrodes
-
Test compound: this compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Reference drug (e.g., Phenytoin)
-
Male ICR mice (20-25 g)
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days prior to the experiment with free access to food and water.[5]
-
Drug Administration:
-
Divide animals into groups (n=8-10 per group).
-
Administer the test compound and reference drug intraperitoneally (i.p.) at various doses.
-
Administer the vehicle to the control group.
-
Allow for a 30-60 minute absorption period.
-
-
MES Induction:
-
Observation:
-
Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the ED₅₀ value using probit analysis.
-
Pentylenetetrazole (PTZ) Induced Seizure Test
The PTZ-induced seizure model is used to identify compounds that may be effective against myoclonic and absence seizures.[6][7] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[8]
Materials:
-
Pentylenetetrazole (PTZ)
-
Test compound: this compound
-
Vehicle
-
Reference drug (e.g., Diazepam)
-
Male ICR mice (20-25 g)
-
Syringes and needles for injection
-
Observation chambers
Procedure:
-
Animal Acclimation: As described in the MES protocol.
-
Drug Administration:
-
Divide animals into groups (n=8-10 per group).
-
Administer the test compound, reference drug, or vehicle i.p.
-
Allow for a 30-60 minute absorption period.
-
-
PTZ Administration:
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to each animal.[3]
-
-
Observation:
-
Immediately place the animal in an individual observation chamber.
-
Observe the animal for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
Record the latency to the first seizure and the presence or absence of sustained clonic convulsions.
-
Protection is defined as the absence of clonic seizures.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the ED₅₀ value using probit analysis.
-
Rotarod Neurotoxicity Test
The Rotarod test is used to assess motor coordination and identify potential neurological deficits or sedative effects of a test compound.
Materials:
-
Rotarod apparatus
-
Test compound: this compound
-
Vehicle
-
Reference drug
-
Male ICR mice (20-25 g)
Procedure:
-
Animal Training:
-
Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set period (e.g., 2 minutes) for 2-3 days prior to the experiment.
-
Select animals that can successfully remain on the rod for the entire duration.
-
-
Drug Administration:
-
Divide the trained animals into groups (n=8-10 per group).
-
Administer the test compound, reference drug, or vehicle i.p. at various doses.
-
-
Testing:
-
At predetermined time points after drug administration (e.g., 30, 60, 120 minutes), place each mouse on the rotating rod.
-
Record the time each animal remains on the rod up to a cutoff time (e.g., 2 minutes).
-
An animal is considered to have failed the test if it falls off the rod before the cutoff time.
-
-
Data Analysis:
-
Calculate the percentage of animals that fail the test at each dose.
-
Determine the TD₅₀ value (the dose at which 50% of the animals fail the test) using probit analysis.
-
Visualizations
Caption: Experimental workflow for anticonvulsant screening.
Caption: Proposed mechanism of action for hydantoin derivatives.
References
- 1. bepls.com [bepls.com]
- 2. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Screening of New Compounds and the Role of the Pharmaceutical Industry | Neupsy Key [neupsykey.com]
- 8. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Assay of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydantoin and its derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[1][2] The compound 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione belongs to this family and is a subject of interest for its potential therapeutic applications. As with any novel compound intended for pharmacological use, a thorough evaluation of its cytotoxic profile is a critical initial step in the drug discovery process.[3] These assessments help to determine the concentration range at which the compound exhibits therapeutic effects without causing undue harm to healthy cells, thereby establishing a preliminary therapeutic window.
This document provides detailed protocols for assessing the cytotoxicity of this compound using two common and reliable methods: the MTT assay and the Lactate Dehydrogenase (LDH) assay. Additionally, it outlines a potential signaling pathway that may be involved in hydantoin-induced cytotoxicity and presents a structured format for data reporting.
Experimental Protocols
Two primary methods are detailed below for quantifying the cytotoxic effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active, and therefore viable, cells.[4][6]
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[7]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the selected cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with a complete culture medium to achieve a range of desired concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][8]
-
Formazan Formation: Incubate the plate for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, making it a reliable indicator of cell lysis.[9][10]
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium
-
LDH Assay Kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit or 10X Triton X-100)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[11]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) ± SD |
| HeLa | MTT | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] | ||
| MCF-7 | MTT | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] | ||
| HepG2 | MTT | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] | ||
| HeLa | LDH | 24 | [Insert Value] |
| 48 | [InsertValue] | ||
| 72 | [Insert Value] | ||
| MCF-7 | LDH | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] | ||
| HepG2 | LDH | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] |
Potential Signaling Pathway
Hydantoin derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of oxidative stress.[3] A potential signaling pathway that could be affected by this compound leading to cytotoxicity is the intrinsic apoptosis pathway.
Potential Apoptotic Signaling Pathway
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for evaluating the cytotoxic properties of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the continued development of this and other novel therapeutic compounds. Further investigation into the specific molecular mechanisms underlying the cytotoxicity of this compound is warranted to fully understand its pharmacological profile.
References
- 1. Synthesis, Antiproliferative, and Cytotoxic Effect of Two New Hydantoin Derivatives on Growth of Mouse Mammary Adenocarcinoma Cell Line (AMN3) (In vitro) - ProQuest [proquest.com]
- 2. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Testing of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
Introduction
Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Various substituted hydantoins have demonstrated a wide spectrum of biological effects, including anticonvulsant, antiarrhythmic, antidiabetic, and antimicrobial properties.[3] The incorporation of a halogen atom, such as bromine, into the hydantoin structure can enhance its antimicrobial efficacy, as seen in N-brominated hydantoins which act as potent disinfectants by releasing oxidizing halogens.[4][5] This document provides detailed protocols for evaluating the antimicrobial activity of a novel synthetic compound, 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione.
The proposed mechanism of action for many antimicrobial hydantoin derivatives involves the disruption of bacterial cell membranes, a mode of action analogous to that of some host-defense peptides.[6] For halogenated hydantoins, the antimicrobial effect is often attributed to the release of halonium ions, which are potent oxidizing agents.[5] The following protocols are designed to determine the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Compound Profile:
-
Compound Name: this compound
-
Chemical Structure: (A specific chemical structure diagram would be inserted here in a full document)
-
Class: Hydantoin Derivative
-
Potential Application: Novel antimicrobial agent for pharmaceutical or disinfectant use.
Data Presentation
The quantitative results from the antimicrobial susceptibility testing of this compound can be effectively summarized in the following tables.
Table 1: Zone of Inhibition (ZOI) of this compound against various bacterial strains using the Agar Disk Diffusion Method.
| Target Microorganism | Gram Stain | Zone of Inhibition (mm) ± SD |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Data to be filled |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | Data to be filled |
| Escherichia coli (ATCC 25922) | Gram-negative | Data to be filled |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Data to be filled |
| Positive Control (e.g., Ciprofloxacin) | N/A | Data to be filled |
| Negative Control (e.g., DMSO) | N/A | Data to be filled |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
| Target Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Data to be filled | Data to be filled |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | Data to be filled | Data to be filled |
| Escherichia coli (ATCC 25922) | Gram-negative | Data to be filled | Data to be filled |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method is a preliminary screening to qualitatively assess the antimicrobial activity of the test compound.[1]
Materials:
-
This compound
-
Sterile paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard
-
Positive control antibiotic discs (e.g., Ciprofloxacin)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
-
Sterile swabs, forceps, and incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Impregnate sterile paper discs with a defined concentration of the test compound solution. Allow the solvent to evaporate completely.
-
Prepare a bacterial lawn by uniformly swabbing the surface of an MHA plate with a bacterial suspension equivalent to the 0.5 McFarland standard.
-
Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells
-
Resazurin solution (optional, as a growth indicator)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determine the MIC by observing the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity). This can be done visually or with a microplate reader. The addition of a growth indicator like resazurin can aid in visualization.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC test
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no bacterial growth on the subculture plate).
Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial activity testing.
Potential Mechanisms of Action
Caption: Potential antimicrobial mechanisms of the compound.
References
- 1. ijres.org [ijres.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione [mdpi.com]
- 4. Antimicrobial N-brominated hydantoin and uracil grafted polystyrene beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Chiral Separation of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is a chiral hydantoin derivative. The enantiomers of chiral compounds often exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and analyze these enantiomers is crucial in drug discovery and development. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established procedures for the separation of analogous hydantoin structures.
Core Concepts in Chiral Separation of Hydantoins
The successful chiral separation of hydantoin derivatives, including this compound, predominantly relies on the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity for this class of compounds.[1][2] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Normal-phase HPLC is a frequently employed technique for the chiral resolution of hydantoins.[1] This method utilizes a non-polar mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (such as 2-propanol or ethanol), in conjunction with a polar CSP. The alcohol modifier plays a critical role in modulating retention and enantioselectivity.
Experimental Protocols
The following protocols are generalized based on successful separations of structurally similar 3,5-disubstituted hydantoins.[1][2] Optimization will be necessary to achieve baseline separation for this compound.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To resolve the enantiomers of this compound using HPLC with a polysaccharide-based chiral stationary phase.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based columns are recommended. Examples include:
-
Mobile Phase Solvents: HPLC grade n-hexane and 2-propanol (or ethanol).
-
Sample: Racemic this compound dissolved in the mobile phase or a compatible solvent.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Notes |
| Stationary Phase | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) | A good initial choice for hydantoin derivatives.[1] |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | The ratio can be adjusted to optimize retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Temperature | 25 °C | Temperature can be varied to improve separation. |
| Detection | UV at 254 nm | Wavelength should be optimized based on the analyte's UV spectrum. |
| Injection Volume | 10 µL | Adjust as needed based on sample concentration and detector sensitivity. |
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-hexane and 2-propanol. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and record the chromatogram.
-
Optimization: If the initial conditions do not provide adequate separation, systematically adjust the mobile phase composition (e.g., change the percentage of 2-propanol), try a different alcohol modifier (ethanol), or screen other polysaccharide-based CSPs.
Data Presentation: Expected Chromatographic Parameters
The following table summarizes typical chromatographic parameters that can be expected and should be calculated to evaluate the performance of the chiral separation.
| Parameter | Symbol | Formula | Typical Target Value |
| Retention Time | tR | - | Varies |
| Retention Factor | k | (tR - t0) / t0 | 1 < k < 10 |
| Separation Factor | α | k2 / k1 | > 1.2 |
| Resolution | Rs | 2(tR2 - tR1) / (w1 + w2) | > 1.5 (baseline) |
Where tR is the retention time, t0 is the void time, k1 and k2 are the retention factors of the first and second eluting enantiomers, and w1 and w2 are the peak widths at the base.
Visualizations
Experimental Workflow for Chiral Separation Method Development
Caption: Workflow for developing a chiral HPLC separation method.
Logical Relationship of Key Separation Parameters
Caption: Interdependence of parameters in chiral chromatography.
Concluding Remarks
The chiral separation of this compound enantiomers is achievable using HPLC with polysaccharide-based chiral stationary phases. The provided protocols offer a robust starting point for method development. Systematic optimization of the mobile phase composition and screening of different chiral stationary phases will be key to achieving baseline resolution. The successful separation of these enantiomers is a critical step in the evaluation of their individual biological activities and for quality control in pharmaceutical applications.
References
Troubleshooting & Optimization
Technical Support Center: 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The low aqueous solubility of this compound is likely due to its hydrophobic nature, contributed by the bromophenyl group and the methyl group.[2][3] Hydantoin derivatives themselves can exhibit limited water solubility.[1] Factors such as the pH of the buffer, the presence of salts, and the crystalline form of the solid compound can also significantly impact its dissolution.
Q3: Can I use DMSO to prepare a stock solution? What is the recommended concentration?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a suitable organic solvent for preparing a concentrated stock solution of this compound, as it can dissolve both polar and non-polar compounds.[1][5] It is common practice to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it into the aqueous buffer for the final experiment.[6][7]
Q4: What is the maximum percentage of DMSO I can use in my aqueous buffer without affecting my experiment?
A4: The tolerance for DMSO varies depending on the biological system or assay. Generally, it is advisable to keep the final concentration of DMSO in the aqueous buffer as low as possible, typically below 1% (v/v), and ideally below 0.5%. Even at 5%, DMSO can increase the apparent aqueous solubility of a compound. It is crucial to run a vehicle control (buffer with the same percentage of DMSO but without the compound) to assess the impact of the solvent on the experiment.
Q5: How does pH affect the solubility of hydantoin derivatives?
A5: The solubility of some hydantoin derivatives can be pH-dependent.[2][8] For instance, the solubility of 1-benzenesulfonylhydantoin derivatives increases with increasing pH (above pH 5), while 1-unsubstituted hydantoin derivatives show little pH dependence in the pH 1 to 8 range.[8] Since this compound has ionizable protons on the hydantoin ring, its solubility may increase at higher pH values.
Troubleshooting Guide
Issue: Precipitate forms when diluting DMSO stock solution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low Kinetic Solubility | The compound is precipitating out of the supersaturated solution formed upon dilution. |
| 1. Decrease the final concentration: Try a lower final concentration of the compound in the aqueous buffer. | |
| 2. Increase the DMSO percentage (with caution): Slightly increasing the final DMSO concentration might help, but be mindful of its potential effects on your assay. Always include a vehicle control. | |
| 3. Use a co-solvent: Incorporate a water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol into your buffer system.[9][10][11] | |
| 4. Utilize surfactants: Add a small amount of a biocompatible surfactant such as Tween-80 or Pluronic-F68 to the buffer to aid in micellar solubilization.[10][12] | |
| Buffer Composition | The salt concentration or specific ions in the buffer may be reducing the solubility (salting out). |
| 1. Test different buffer systems: Evaluate solubility in various buffers (e.g., phosphate, TRIS, HEPES) at the desired pH. | |
| 2. Adjust ionic strength: If possible, try reducing the salt concentration of your buffer. |
Issue: Low overall solubility in aqueous buffer even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Poor Thermodynamic Solubility | The inherent solubility of the compound in the aqueous medium is very low. |
| 1. pH Modification: Systematically vary the pH of the buffer to find a range where the compound is more soluble. For hydantoins, higher pH might be beneficial.[8] | |
| 2. Use of Solubilizing Excipients: | |
| a. Cyclodextrins: Employ cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes that enhance solubility. | |
| b. Co-solvents: Introduce co-solvents to the aqueous buffer.[9][10][11] | |
| 3. Particle Size Reduction: If you are working with the solid compound, reducing the particle size through techniques like micronization or sonication can increase the dissolution rate.[12] | |
| Compound Purity/Form | The solid-state properties (e.g., crystalline vs. amorphous) can affect solubility. |
| 1. Verify Purity: Ensure the purity of your compound, as impurities can affect solubility. | |
| 2. Consider Different Solid Forms: If available, test the solubility of different polymorphic or amorphous forms of the compound. Amorphous forms are generally more soluble than crystalline forms.[7] |
Quantitative Solubility Data Summary
While specific data for this compound is limited, the following table provides a reference point based on a similar compound.
| Compound | Buffer/Solvent | pH | Temperature (°C) | Solubility |
| 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | Aqueous Buffer | 7.4 | Not Specified | >40.4 µg/mL |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This method is a high-throughput approach to estimate the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.[6][7]
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Microplate reader with nephelometry or turbidity measurement capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Add a fixed volume of the aqueous buffer to each well containing the DMSO dilutions. The final DMSO concentration should be kept constant (e.g., 1-5%).
-
Seal the plate and shake for a predetermined time (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity or light scattering of each well using a nephelometer.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assessment using the Shake-Flask Method
This method determines the equilibrium solubility and is considered the gold standard.[6][13]
Materials:
-
Solid this compound
-
Aqueous buffer of choice
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
-
The measured concentration represents the thermodynamic solubility.
Visualizations
Caption: Experimental workflows for determining kinetic and thermodynamic solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | C10H9BrN2O2 | CID 243332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpbr.in [ijpbr.in]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Bucherer-Bergs reaction, and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Prolong the reaction time, monitoring progress by TLC.[1] - Increase the reaction temperature, potentially up to 110°C in a sealed vessel to prevent the loss of volatile reactants.[1] |
| Incorrect pH: The reaction is sensitive to pH. Strongly alkaline conditions can degrade the cyanide reagent, while acidic conditions inhibit the formation of the cyanohydrin intermediate. | Maintain a pH of approximately 8-9. Ammonium carbonate typically acts as a buffer.[2] | |
| Poor quality or improper ratio of reagents: Degradation of reagents or incorrect stoichiometry can hinder the reaction. | - Use fresh, high-purity reagents. - Employ a molar ratio of approximately 1:2:2 for 4-bromoacetophenone:potassium cyanide:ammonium carbonate.[2] | |
| Poor solubility of starting material: 4-Bromoacetophenone may not be fully soluble in the reaction medium. | - Consider using a co-solvent such as ethanol (e.g., 50-60% aqueous ethanol) to improve solubility.[3] - For highly insoluble substrates, propylene glycol or acetamide can be used as solvents at higher temperatures.[1] | |
| Formation of Side Products/Impure Product | Side reactions: Polymerization of intermediates or reactants can occur, especially with prolonged reaction times at high temperatures. | - Optimize the reaction time and temperature to maximize the formation of the desired product while minimizing side reactions. - Consider using ultrasonication, which can sometimes lead to shorter reaction times and higher yields with a simpler work-up.[3] |
| Excess cyanide: An excess of the cyanide reagent can lead to the formation of over-alkylated byproducts. | Adhere to the recommended 1:2:2 molar ratio of ketone to cyanide and ammonium carbonate.[2] | |
| Incomplete work-up: Residual starting materials or intermediates may co-precipitate with the product. | - Ensure complete precipitation of the product by carefully adjusting the pH during acidification with HCl. - Wash the crude product thoroughly with cold water to remove any soluble impurities. | |
| Difficult Product Isolation/Purification | Product is an oil or does not precipitate: The product may not readily crystallize from the reaction mixture. | - After acidification, if the product does not precipitate, try extracting the aqueous layer with a suitable organic solvent like ethyl acetate. - If an oil is obtained, try triturating it with a non-polar solvent to induce crystallization. |
| Co-precipitation of impurities: The crude product may be contaminated with unreacted starting materials or side products. | Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often effective for purification.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Bucherer-Bergs reaction.[1][3][4] This one-pot, multicomponent reaction involves treating 4-bromoacetophenone with a cyanide source (like potassium or sodium cyanide) and ammonium carbonate.[2]
Q2: How can I optimize the reaction conditions to maximize the yield?
A2: To maximize the yield, it is crucial to optimize several parameters. Maintaining a slightly alkaline pH (8-9) is important.[2] A typical starting point for temperature is refluxing in aqueous ethanol (around 80-100°C).[2] For less reactive substrates, increasing the temperature to 110°C in a sealed vessel has been shown to improve yields.[1] The molar ratio of ketone:KCN:(NH₄)₂CO₃ should be approximately 1:2:2.[2]
Q3: What are the potential side reactions in the Bucherer-Bergs synthesis of this compound?
A3: Potential side reactions include polymerization of reactants or intermediates, especially under prolonged heating.[3] The formation of α-aminonitriles and cyanohydrins as stable intermediates can also occur if the reaction does not proceed to completion.
Q4: What is the best way to purify the final product?
A4: The product is typically a crystalline solid that can be purified by recrystallization. A mixture of ethanol and water is a commonly used and effective solvent system for this purpose.[2]
Q5: Are there any safety precautions I should be aware of?
A5: Yes, this reaction involves the use of highly toxic cyanide salts (e.g., potassium cyanide). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Cyanide waste must be disposed of according to institutional safety protocols.[2]
Data Presentation
Table 1: Effect of Reaction Parameters on Hydantoin Synthesis Yield (General Trends)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (e.g., room temp.) | Low | Slow reaction kinetics. |
| Moderate (80-100°C) | Good to Excellent | Sufficient energy for the reaction to proceed at a reasonable rate.[2] | |
| High (>110°C) | Can be higher, but risk of side products | May be necessary for unreactive ketones, but can lead to decomposition and polymerization.[1][3] | |
| Reaction Time | Short | Low | Incomplete conversion of starting materials. |
| Optimized | High | Allows for maximum conversion to the desired product. | |
| Prolonged | May decrease | Increased potential for side reactions and product degradation.[1] | |
| Solvent | Aqueous | Moderate | Limited solubility of organic starting material. |
| Aqueous Ethanol (50-60%) | Good to Excellent | Improved solubility of the ketone starting material.[3] | |
| Propylene Glycol/Acetamide | High | Effective for poorly soluble ketones, often used at higher temperatures.[1] | |
| Reagent Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1:1:1 | Sub-optimal | Insufficient cyanide and carbonate for complete conversion. |
| 1:2:2 | Optimal | Provides a good balance for driving the reaction to completion while minimizing excess reagents.[2] | |
| >1:2:2 | May decrease | Excess cyanide can lead to side reactions.[2] |
Experimental Protocols
Key Experiment: Bucherer-Bergs Synthesis of 5-(4-Halophenyl)-5-methylimidazolidine-2,4-dione
This protocol is adapted from the synthesis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione and can be applied to the synthesis of the bromo-analogue.
Materials:
-
4-Bromoacetophenone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, combine 4-bromoacetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).
-
Add a mixture of ethanol and water (e.g., 60% aqueous ethanol) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-100°C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with concentrated HCl until the product precipitates. This should be done in a fume hood.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials or side reactions. These may include:
-
Unreacted 4-bromoacetophenone.
-
Residual ammonium carbonate or potassium cyanide from the Bucherer-Bergs synthesis.
-
Hydrolyzed intermediates or byproducts.
-
Isomeric impurities if the reaction conditions are not carefully controlled.
-
Solvents used in the reaction or purification steps.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of analytical methods is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct proton or carbon signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of characteristic functional groups of the imidazolidine-2,4-dione ring.
Q3: What is the expected solubility of this compound?
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptoms:
-
Broad melting point range.
-
Presence of multiple spots on a Thin Layer Chromatography (TLC) plate.
-
Extra peaks in HPLC or NMR analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Impure starting materials | Ensure the purity of starting materials (e.g., 4-bromoacetophenone) before starting the synthesis. Recrystallize or distill starting materials if necessary. |
| Suboptimal work-up procedure | During aqueous work-up, ensure complete precipitation of the product by adjusting the pH carefully. Wash the crude product with appropriate solvents (e.g., water, diethyl ether) to remove unreacted starting materials and soluble impurities. |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
Product "oils out" instead of crystallizing.
-
Poor recovery of the product after recrystallization.
-
No significant improvement in purity after recrystallization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | Screen a variety of solvents or solvent mixtures. Good solvent pairs for hydantoins often include ethanol/water, methanol/water, or ethyl acetate/hexane.[1] The ideal solvent should dissolve the compound at high temperatures but not at low temperatures. |
| Presence of oily impurities | Try to remove oily impurities by washing the crude product with a non-polar solvent like hexane before recrystallization. Alternatively, perform a preliminary purification by column chromatography. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Allow the solution to cool slowly to room temperature and then in an ice bath. |
Issue 3: Co-eluting Impurities in Column Chromatography
Symptoms:
-
Inability to separate the product from an impurity using column chromatography.
-
Broad peaks or shouldering of the main peak in the HPLC chromatogram of the collected fractions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper mobile phase polarity | Optimize the solvent system for column chromatography. A gradient elution (gradually increasing the polarity of the mobile phase) might be necessary to separate closely eluting compounds. A common mobile phase for similar compounds is a mixture of petroleum ether and ethyl acetate.[1] |
| Overloading the column | Do not load too much crude product onto the column. The amount of sample should typically be 1-5% of the weight of the stationary phase. |
| Inappropriate stationary phase | While silica gel is the most common stationary phase, consider using other types like alumina or reverse-phase silica if separation on silica is challenging. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point. If the compound dissolves, add an anti-solvent (e.g., water) dropwise until the solution becomes cloudy. Heat the solution again until it becomes clear.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot solvent (or solvent mixture) determined from the selection step.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or a hexane/ethyl acetate mixture). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition using TLC or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Example HPLC Purity Data Before and After Purification
| Sample | Retention Time (min) | Area (%) |
| Crude Product | 8.5 (Product) | 85.2 |
| 4.2 (Impurity 1) | 5.8 | |
| 6.7 (Impurity 2) | 9.0 | |
| After Recrystallization | 8.5 (Product) | 98.9 |
| 6.7 (Impurity 2) | 1.1 | |
| After Column Chromatography | 8.5 (Product) | >99.5 |
Table 2: Example Recrystallization Solvent Screening Results
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Water | Insoluble | Insoluble | - |
| Ethanol | Soluble | Sparingly Soluble | Good |
| Ethyl Acetate | Soluble | Soluble | Poor Recovery |
| Hexane | Insoluble | Insoluble | - |
| Ethanol/Water (8:2) | Soluble | Slightly Soluble | Excellent (Needles) |
| Ethyl Acetate/Hexane (1:1) | Soluble | Slightly Soluble | Good (Plates) |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification method based on TLC analysis.
References
Technical Support Center: Synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the Bucherer-Bergs reaction.[1][2][3] This is a one-pot, multicomponent reaction involving the treatment of 4-bromoacetophenone with an alkali metal cyanide (such as potassium or sodium cyanide), ammonium carbonate, and a suitable solvent, typically a mixture of ethanol and water.[2]
Q2: What is the general mechanism of the Bucherer-Bergs reaction for this synthesis?
The reaction proceeds through several key steps:
-
Cyanohydrin Formation: The reaction is initiated by the nucleophilic attack of a cyanide ion on the carbonyl carbon of 4-bromoacetophenone, forming a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin to produce an aminonitrile.
-
Cyclization: The aminonitrile then reacts with carbon dioxide, also from the decomposition of ammonium carbonate, to form a carbamic acid derivative which undergoes intramolecular cyclization.
-
Rearrangement: The cyclized intermediate rearranges to form the final stable hydantoin product, this compound.[1][2]
Q3: What are the expected yields for this synthesis?
Yields can vary depending on the specific reaction conditions and purification methods. However, for analogous syntheses, such as that of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, yields of around 75% have been reported.[4]
| Product | Starting Material | Reagents | Solvent | Temperature | Reported Yield |
| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | 4-Fluoroacetophenone | KCN, (NH₄)₂CO₃ | 60% aq. Ethanol | 55-60 °C | 75%[4] |
| This compound | 4-Bromoacetophenone | KCN, (NH₄)₂CO₃ | aq. Ethanol | 55-60 °C | Expected ~70-80% |
Troubleshooting Guide
Q4: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
Several factors can contribute to low yields in the Bucherer-Bergs synthesis.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Maintain the reaction temperature within the optimal range (typically 55-60°C). Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote side reactions and decomposition of reactants. |
| Sub-optimal Reagent Stoichiometry | The molar ratio of reactants is crucial. An excess of ammonium carbonate and cyanide is generally used to drive the reaction to completion. A typical starting point is a 1:1:6 molar ratio of 4-bromoacetophenone to potassium cyanide to ammonium carbonate. |
| Poor Quality Reagents | Ensure that all reagents, especially ammonium carbonate and the cyanide salt, are of high purity and have been stored correctly to prevent degradation. |
| Product Loss During Work-up | - Precipitation: The product is typically precipitated by acidifying the reaction mixture. Ensure the pH is sufficiently low to cause complete precipitation.- Extraction: If an extraction is performed, ensure the correct solvent is used and that the aqueous layer is thoroughly extracted multiple times. |
Q5: I am observing significant byproduct formation. What are the likely byproducts and how can I minimize them?
The formation of byproducts is a common issue. Here are some potential byproducts and strategies to mitigate their formation.
| Potential Byproduct | Formation Mechanism | Mitigation Strategies |
| Unreacted 4-Bromoacetophenone | Incomplete reaction. | Increase reaction time, ensure optimal temperature, and use a sufficient excess of cyanide and ammonium carbonate. |
| 4-Bromoacetophenone Cyanohydrin | Incomplete conversion of the cyanohydrin intermediate to the aminonitrile. | Ensure an adequate amount of ammonia is present by using a sufficient excess of ammonium carbonate. |
| Aldol Condensation Product of 4-Bromoacetophenone | Self-condensation of the starting ketone under the basic reaction conditions.[5][6] | Maintain a controlled reaction temperature and avoid excessively long reaction times. The use of a co-solvent might also help to minimize this side reaction by keeping the ketone diluted. |
| Hydrolysis Products | The hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during work-up. | Perform the work-up at a reduced temperature and avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Adapted from a similar procedure for the fluoro-analogue[4])
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoacetophenone (0.1 mol, 19.9 g), ammonium carbonate (0.6 mol, 57.6 g), and 100 mL of 60% aqueous ethanol.
-
Addition of Cyanide: In a separate beaker, dissolve potassium cyanide (0.1 mol, 6.5 g) in 20 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment. Slowly add the potassium cyanide solution to the reaction mixture with vigorous stirring.
-
Reaction: Heat the reaction mixture in an oil bath to 55-60°C. Maintain this temperature and continue stirring for 24-48 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a beaker and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. This should be done in a fume hood as hydrogen cyanide gas may be evolved.
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the solid from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Visualizations
Bucherer-Bergs Reaction Pathway
Caption: Simplified reaction pathway for the Bucherer-Bergs synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. sites.nvcc.edu [sites.nvcc.edu]
Stability of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione in DMSO stock solution
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione in DMSO stock solutions. Here you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your compound and the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To ensure the stability and longevity of your compound, proper stock solution preparation is critical. Always use anhydrous, high-purity (≥99.9%) DMSO.[1] DMSO is highly hygroscopic and any absorbed moisture can reduce compound solubility and promote degradation.[1]
Basic Preparation Steps:
-
Equilibrate the vial of the compound to room temperature before opening.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO using a calibrated pipette.
-
Facilitate dissolution by vortexing for 30-60 seconds.[1] If needed, gentle warming (to 37°C) or brief sonication can be used, provided the compound is not heat-sensitive.[1][2]
-
Visually confirm that the compound has completely dissolved before storage.[1]
Q2: What are the recommended storage conditions for my DMSO stock solution?
A2: Proper storage is crucial to prevent degradation. Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[1][3]
| Storage Duration | Temperature | Recommendations |
| Short-to-Medium Term (1-6 months) | -20°C | Ideal for routine use.[1][3] |
| Long-Term (>6 months) | -80°C | Recommended for archival purposes to minimize degradation rates.[1][3] |
Always protect the aliquots from light.[1]
Q3: What are the signs of potential degradation or instability in my stock solution?
A3: Be vigilant for the following signs, which may indicate that your compound's integrity is compromised:
-
Color Change: Any deviation from the solution's initial appearance.
-
Precipitation: The appearance of solid material, especially after thawing. This may indicate reduced solubility due to moisture absorption or degradation into less soluble products.[4][5]
-
Inconsistent Experimental Results: A lack of reproducibility in assays is a common indicator of compound instability.
Q4: What are the potential degradation pathways for a hydantoin derivative like this in DMSO?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Compound | 1. Use of old or hydrated DMSO.2. Reaching the solubility limit.3. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[1]2. Prepare a less concentrated stock solution.3. Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[2] |
| Precipitate Observed in Stock Solution After Thawing | 1. Compound has low solubility at colder temperatures.2. Freeze-thaw cycles introducing moisture, reducing solubility.[1]3. Solution may be supersaturated. | 1. Before use, gently warm the aliquot to room temperature or 37°C and vortex/sonicate to ensure everything is redissolved.[2]2. Ensure solutions are aliquoted to minimize freeze-thaw cycles.[1][3]3. Verify your stock concentration is within the known solubility limits. |
| Inconsistent or Reduced Activity in Assays | 1. Compound has degraded over time in storage.2. Inaccurate initial concentration due to incomplete dissolution. | 1. Perform a stability analysis using an analytical technique like HPLC to check the purity of the stock solution (see Protocol 1).2. Prepare a fresh stock solution from solid material and compare its performance.3. Ensure the compound was fully dissolved during the initial preparation. |
Experimental Protocols
Protocol 1: Time-Course Stability Assessment using HPLC-UV
This protocol outlines a method to quantify the stability of this compound in a DMSO stock solution over time. High-Performance Liquid Chromatography (HPLC) is a sensitive technique for separating and quantifying the parent compound from its potential degradation products.[6][7]
Objective: To determine the percentage of the parent compound remaining at various time points under different storage conditions.
Materials:
-
This compound
-
Anhydrous, HPLC-grade DMSO
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Aliquot: Dispense the solution into multiple amber microcentrifuge tubes for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).
-
Time Zero (T=0) Analysis: Immediately analyze one aliquot. Dilute a small sample of the stock solution to an appropriate concentration (e.g., 50 µM) with the mobile phase and inject it into the HPLC system. Record the peak area of the parent compound. This serves as your 100% reference.
-
Incubation: Store the aliquots at their designated temperatures.
-
Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each condition.
-
Analysis: Prepare and analyze the sample as in Step 3. Record the peak area of the parent compound and note any new peaks that may indicate degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Crystallization and Recrystallization of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization and recrystallization of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione.
Troubleshooting Guide
This guide addresses common issues that may arise during the crystallization and recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No crystals are forming; the solution remains clear.
-
Possible Cause: The solution is not supersaturated. The concentration of the compound in the solvent may be too low.
-
Troubleshooting Steps:
-
Slowly evaporate the solvent: This can be achieved by leaving the container partially open in a fume hood or by gentle heating to increase the solute concentration.
-
Introduce an anti-solvent: If the compound is dissolved in a solvent in which it is highly soluble, an "anti-solvent" (a solvent in which it is poorly soluble but miscible with the primary solvent) can be slowly added to induce precipitation. For hydantoin derivatives, a common solvent system is an alcohol-water mixture. If your compound is dissolved in ethanol, slowly adding water can induce crystallization.
-
Reduce the temperature: For many compounds, solubility decreases as the temperature is lowered. Try cooling the solution slowly in a refrigerator or cold room.[1] Rapid cooling should be avoided as it can lead to the formation of an oil or amorphous solid.[1]
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the glass container below the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[1]
-
Seeding: Introduce a tiny crystal of this compound (a "seed crystal") into the supersaturated solution.[1] This will provide a template for further crystal growth.[1]
-
-
Issue 2: An oil or amorphous precipitate forms instead of crystals.
-
Possible Cause: The solution is too concentrated, or the temperature was lowered too quickly, causing the compound to "crash out" of the solution as an oil.[1][2] This can also occur if the temperature of the solution is above the melting point of the solid.[2]
-
Troubleshooting Steps:
-
Re-heat and add more solvent: Return the solution to the heat source and add more of the primary solvent until the oil redissolves. Then, allow it to cool more slowly.
-
Use a more dilute solution: Start the crystallization process with a less concentrated solution to slow down the rate of precipitation.[1]
-
Consider a different solvent system: Experiment with different solvents or solvent mixtures.
-
Issue 3: The crystals are too small (microcrystalline powder).
-
Possible Cause: Nucleation occurred too rapidly and at too many points, leading to the formation of many small crystals instead of a few large ones.[1]
-
Troubleshooting Steps:
-
Reduce the rate of supersaturation: Slow down the cooling process or the rate of solvent evaporation.[1]
-
Use a clean crystallization vessel: Ensure the container is scrupulously clean to minimize dust particles that can act as nucleation sites.[1]
-
Filter the hot solution: Filtering the solution while hot can remove any particulate matter that could induce excessive nucleation.[1]
-
Allow more time for growth: Crystal growth is often a slow process. Allow the crystallization to proceed undisturbed for a longer period.[1]
-
Issue 4: The yield is poor.
-
Possible Cause: Too much solvent was used, meaning a significant amount of the compound remains dissolved in the mother liquor.[2]
-
Troubleshooting Steps:
-
Check the mother liquor: After filtering the crystals, test the remaining solution (mother liquor) by dipping a glass stirring rod into it and letting the solvent evaporate. A large amount of residue indicates that a significant quantity of the compound is still in solution.[2]
-
Recover the compound from the mother liquor: The solvent can be evaporated from the mother liquor to recover the remaining solid, which can then be recrystallized.[2]
-
Optimize the solvent volume: In subsequent attempts, use a smaller volume of the hot solvent to dissolve the solid initially.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the crystallization of this compound?
A1: Based on procedures for similar hydantoin derivatives, a mixture of ethanol and water is a good starting point.[3][4] You can dissolve the compound in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Re-heating to get a clear solution and then allowing it to cool slowly should yield crystals. Recrystallization from water alone or ethanol alone has also been reported for related compounds.[5][6]
Q2: How can I improve the purity of my crystals?
A2: Recrystallization is the primary method for improving purity. The key is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the mother liquor. For colored impurities, adding activated charcoal to the hot solution before filtration can be effective.
Q3: How do I obtain large, single crystals suitable for X-ray crystallography?
A3: Growing single crystals requires slow, controlled crystallization. Here are some techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows the solvent to evaporate very slowly over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.[7]
-
Slow Cooling: Dissolve the compound in a minimal amount of hot solvent and then allow the solution to cool to room temperature very slowly. This can be achieved by placing the container in an insulated box or a Dewar flask.
Q4: What are some common physical properties of imidazolidine-2,4-diones?
A4: Imidazolidine-2,4-diones, also known as hydantoins, are generally white crystalline solids with relatively high melting points.[8] They often exhibit hydrogen bonding, which influences their crystal packing and solubility.[3][5][9]
Data Presentation
| Parameter | Recrystallization Solvent System | Reported Observations for Related Compounds |
| Solvent | Ethanol/Water | Effective for 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione and other imidazolidine-2,4-diones.[3][4] |
| Solvent | Water | Used for recrystallization of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione.[5] |
| Solvent | Ethanol | Used to obtain single crystals of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione.[5] |
Experimental Protocols
Protocol 1: General Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Induce Saturation: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them.
Protocol 2: Single Crystal Growth by Slow Evaporation
-
Prepare a Saturated Solution: Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol or an ethanol/water mixture) at room temperature.
-
Filter: Filter the solution to remove any particulate matter.
-
Evaporation: Transfer the clear solution to a clean vial. Cover the vial with parafilm and poke a few small holes in it with a needle.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. unifr.ch [unifr.ch]
- 8. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 9. 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Peak Assignments for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the accurate assignment of ¹H and ¹³C NMR peaks for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts are summarized in the table below. These values are predicted based on analogous structures and known substituent effects. Actual chemical shifts may vary depending on the solvent, concentration, and temperature.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Methyl Protons (CH₃) | ~1.5 - 1.7 | Singlet (s) | 3H |
| Aromatic Protons (H-2', H-6') | ~7.4 - 7.6 | Doublet (d) | 2H |
| Aromatic Protons (H-3', H-5') | ~7.6 - 7.8 | Doublet (d) | 2H |
| Imide Protons (NH) | ~8.0 - 9.0 and ~10.0 - 11.0 | Broad Singlet (br s) | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Methyl Carbon (CH₃) | ~25 |
| Quaternary Carbon (C-5) | ~65 |
| Aromatic Carbon (C-2', C-6') | ~128 |
| Aromatic Carbon (C-3', C-5') | ~132 |
| Aromatic Carbon (C-4') | ~123 |
| Aromatic Carbon (C-1') | ~140 |
| Carbonyl Carbon (C-2) | ~156 |
| Carbonyl Carbon (C-4) | ~172 |
Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in your ¹H NMR spectrum are often due to impurities. Common contaminants include:
-
Residual Solvents: Acetone (~2.17 ppm), Ethyl Acetate (EtOAc) (~1.26, 2.05, 4.12 ppm), Dichloromethane (CH₂Cl₂) (~5.32 ppm), or Hexanes (~0.88, 1.26 ppm).
-
Water: The chemical shift of water is highly variable and depends on the solvent and temperature, but it often appears as a broad singlet. In DMSO-d₆, it is typically around 3.33 ppm.
-
Starting Materials: Incomplete reaction could leave starting materials such as 4-bromoacetophenone, which has a characteristic methyl singlet around 2.6 ppm.[1][2]
Q3: The integration of my aromatic protons is not a clean 2H:2H ratio. What could be the cause?
A3: An incorrect integration ratio for the aromatic protons could be due to:
-
Overlapping Peaks: An impurity peak may be overlapping with one of the aromatic signals. Expand the aromatic region of your spectrum to check for hidden peaks.
-
Poor Phasing or Baseline Correction: Re-process your spectrum with careful attention to phasing and baseline correction to ensure accurate integration.
-
Presence of an Isomeric Impurity: An isomer may be present where the substitution pattern on the aromatic ring is different, leading to a more complex aromatic region.
Q4: I am not seeing the broad singlets for the NH protons. Why?
A4: The NH protons can be difficult to observe for several reasons:
-
Proton Exchange: If there is any trace of water (H₂O or D₂O) in your NMR solvent, the acidic NH protons can exchange with deuterium, leading to a significant decrease in the peak intensity or complete disappearance.
-
Very Broad Peaks: These signals are often very broad and can be lost in the baseline noise. Try acquiring the spectrum with a larger number of scans to improve the signal-to-noise ratio.
-
Solvent Effects: The chemical shift and appearance of NH protons are highly dependent on the solvent. In a non-polar solvent like CDCl₃, they may be sharper, while in a hydrogen-bonding solvent like DMSO-d₆, they will be broader and may exchange more readily.
Q5: The chemical shifts in my spectrum are slightly different from the predicted values. Should I be concerned?
A5: Minor deviations from the predicted values are normal. Chemical shifts are sensitive to:
-
Solvent: Different deuterated solvents will cause shifts in the peak positions.
-
Concentration: The concentration of your sample can affect the chemical shifts, especially for protons involved in intermolecular interactions like hydrogen bonding (e.g., NH protons).
-
Temperature: The temperature at which the spectrum is acquired can also influence chemical shifts.
If the splitting patterns and relative integrations match the expected structure, minor chemical shift differences are generally not a cause for concern.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A detailed methodology for acquiring high-quality NMR spectra is provided below.
1. Sample Preparation:
- Weigh approximately 5-10 mg of your purified this compound into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Ensure the solvent is of high purity to minimize impurity peaks.
- Vortex or gently sonicate the sample until it is fully dissolved.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.
2. NMR Spectrometer Setup:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve good homogeneity. This is crucial for obtaining sharp peaks and resolving fine coupling patterns. For ¹H NMR, a line width of <0.5 Hz for a singlet is desirable.
3. ¹H NMR Acquisition:
- Pulse Sequence: Use a standard single-pulse sequence.
- Spectral Width: Set the spectral width to cover a range of approximately -2 to 12 ppm.
- Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).
- Relaxation Delay: Use a relaxation delay of 1-2 seconds.
- Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
4. ¹³C NMR Acquisition:
- Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: Set the spectral width to cover a range of approximately 0 to 200 ppm.
- Number of Scans: ¹³C NMR is less sensitive than ¹H NMR, so a larger number of scans is required (e.g., 1024 scans or more, depending on the sample concentration and spectrometer).
- Relaxation Delay: A relaxation delay of 2 seconds is standard.
5. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum carefully to ensure all peaks are in the positive absorptive mode.
- Apply a baseline correction to the entire spectrum.
- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting NMR peak assignment issues.
Caption: A workflow for troubleshooting NMR peak assignments.
References
Technical Support Center: Optimizing HPLC Methods for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: this compound is a hydantoin derivative.[1][2] Key properties influencing its chromatographic behavior include its moderate polarity due to the presence of the bromine atom and the phenyl and imidazolidine-2,4-dione rings. The two nitrogen atoms in the hydantoin ring can exhibit weak basic properties, making the compound's ionization state susceptible to the pH of the mobile phase.[3]
Q2: What would be a good starting point for an HPLC method for this compound?
A2: A reversed-phase HPLC method is a suitable starting point. Based on methods for similar hydantoin structures, a C18 column is a good initial choice.[4] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be appropriate.[5][6] A gradient elution may be necessary to ensure good peak shape and resolution, especially if impurities are present.[4]
Q3: Is chiral separation possible for this compound?
A3: Yes, chiral separation is often necessary for substituted hydantoins as the C5 position is a chiral center.[7][8] Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) with normal-phase eluents (e.g., n-hexane/2-propanol) has been successful for similar compounds.[7][9] Alternatively, reversed-phase chromatography with a chiral mobile phase additive like beta-cyclodextrin can be explored.[10]
Troubleshooting Guides
This section addresses specific problems that may arise during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | The hydantoin ring's nitrogen atoms can interact with residual silanols on the silica-based column, causing peak tailing.[11] Solution: Use an end-capped column or add a competitive base like triethylamine (0.1-0.5%) to the mobile phase. Adjusting the mobile phase pH to suppress the ionization of the silanol groups (pH < 4) or the analyte can also help.[11] |
| Column Overload | Injecting too much sample can lead to peak fronting.[12][13] Solution: Reduce the injection volume or dilute the sample.[14] |
| Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[15] Solution: Prepare the sample in the initial mobile phase or a weaker solvent. |
| Column Degradation | Voids in the column packing or contamination can lead to poor peak shapes.[3] Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[11] |
Problem 2: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Mobile Phase Composition | Small variations in the mobile phase preparation can lead to shifts in retention time.[15] Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly before use.[16] |
| Temperature Fluctuations | Changes in column temperature can affect retention times.[15] Solution: Use a column oven to maintain a consistent temperature.[15] |
| Column Equilibration | Insufficient equilibration time between runs, especially with gradient methods, can cause retention time drift.[15] Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Pump Issues | Leaks or air bubbles in the pump can cause flow rate fluctuations.[17] Solution: Check for leaks in the system and purge the pump to remove any air bubbles.[16][18] |
Problem 3: Ghost Peaks
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives can appear as ghost peaks.[14] Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[14] |
| Sample Carryover | Residual sample from a previous injection can elute in a subsequent run. Solution: Implement a needle wash step in the autosampler method and flush the injector between runs. |
| Contaminated System | Contaminants can accumulate in the injector, tubing, or column. Solution: Systematically flush the entire HPLC system with a strong solvent. |
Experimental Protocols
Hypothetical Reversed-Phase HPLC Method for Achiral Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50)
Hypothetical Normal-Phase HPLC Method for Chiral Separation
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Data Presentation
Table 1: Troubleshooting HPLC Parameters
| Issue | Parameter to Adjust | Recommended Change | Expected Outcome |
| Peak Tailing | Mobile Phase pH | Decrease to pH 3-4 | Sharper, more symmetrical peaks |
| Poor Resolution | Gradient Slope | Decrease the rate of change of %B | Increased separation between peaks |
| Late Elution | Mobile Phase Strength | Increase the percentage of organic solvent | Shorter retention times |
| Retention Time Drift | Column Temperature | Set to a constant 30 °C | Consistent retention times |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. openmedscience.com [openmedscience.com]
- 3. waters.com [waters.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. uhplcs.com [uhplcs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mastelf.com [mastelf.com]
- 15. uhplcs.com [uhplcs.com]
- 16. mastelf.com [mastelf.com]
- 17. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 18. labcompare.com [labcompare.com]
Technical Support Center: Overcoming Aggregation of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues related to the aggregation of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a problem in assays?
A1: Compound aggregation is a phenomenon where small molecules, like this compound, self-associate in solution to form colloidal particles. These aggregates can lead to false-positive or false-negative results in high-throughput screening (HTS) and other bioassays by non-specifically interacting with proteins or other assay components.[1][2] This can result in wasted resources and misleading structure-activity relationships.[1][3]
Q2: How can I tell if this compound is aggregating in my assay?
A2: Visual precipitation is a clear sign, but aggregation can occur at concentrations where the solution still appears clear.[4] Several biophysical and biochemical methods can be used to detect aggregation:
-
Dynamic Light Scattering (DLS): This technique measures the size of particles in a solution and can identify the presence of larger aggregates.[1][5]
-
NMR Spectroscopy: Changes in NMR peak intensity and shape can indicate aggregation, as larger particles tumble more slowly in solution.[4]
-
Enzyme-Based Assays: Using a well-characterized enzyme like β-lactamase, you can test if your compound's inhibitory activity is attenuated by the addition of a non-ionic detergent.[2] A significant decrease in inhibition suggests an aggregation-based mechanism.
-
Nephelometry: This method measures light scattering and can be adapted for high-throughput screening to detect turbidity caused by aggregation.
Q3: What are the typical critical aggregation concentrations (CACs) for small molecules?
A3: The Critical Aggregation Concentration (CAC) is highly compound-specific and depends on the assay conditions.[1] Some compounds may aggregate at concentrations as low as 5 µM, while others may only aggregate at 50 µM or higher.[1] It is crucial to determine the CAC for this compound under your specific experimental conditions.
Q4: Can I predict if a compound will aggregate based on its structure?
A4: While certain molecular features can be associated with a higher propensity for aggregation, it is not always straightforward to predict. Machine learning models are being developed to better predict "small colloidally aggregating molecules" (SCAMs).[6][7] However, experimental validation remains the gold standard for confirming aggregation.
Troubleshooting Guides
This section provides structured guidance to address specific problems encountered during experiments with this compound.
Issue 1: Inconsistent or non-reproducible assay results.
-
Possible Cause: Compound aggregation leading to variable levels of non-specific activity.
-
Troubleshooting Steps:
-
Visually inspect your compound stock solution and assay wells for any signs of precipitation.
-
Perform a concentration-response curve for your compound. Aggregators often exhibit unusually steep dose-response curves.
-
Test for detergent sensitivity. Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer. A significant rightward shift in the IC50 curve in the presence of detergent is a strong indicator of aggregation.[2]
-
Use Dynamic Light Scattering (DLS) to directly measure particle size in your assay buffer at the working concentration of your compound.
-
Issue 2: High background signal or assay interference.
-
Possible Cause: Light scattering from compound aggregates interfering with optical readouts (e.g., fluorescence or absorbance assays).
-
Troubleshooting Steps:
-
Run a control experiment with the compound in the assay buffer without the biological target to measure its intrinsic signal.
-
Use an alternative detection method that is less sensitive to light scatter, if possible.
-
Incorporate a counter-screen. A common counter-screen involves a detergent-based assay to flag promiscuous inhibitors that act via aggregation.[2]
-
Issue 3: Apparent inhibition of multiple, unrelated targets.
-
Possible Cause: Promiscuous inhibition due to aggregation. Aggregates can sequester and denature various proteins non-specifically.[2]
-
Troubleshooting Steps:
-
Perform a detergent sensitivity test as described in Issue 1. This is a primary method to differentiate true inhibitors from aggregators.[2]
-
Include a decoy protein , such as bovine serum albumin (BSA), in your assay buffer (a typical starting concentration is 0.1 mg/mL).[1] BSA can help to sequester aggregates and reduce their non-specific effects. Note that the decoy protein should be added before the test compound.[1]
-
Vary the target protein concentration. For a true inhibitor, the IC50 should be independent of the enzyme concentration. For an aggregator, the IC50 may change with the protein concentration.[8]
-
Data Presentation
Table 1: Example Data for Detergent Sensitivity Assay
| Compound Concentration (µM) | % Inhibition (without Triton X-100) | % Inhibition (with 0.01% Triton X-100) |
| 0.1 | 5 | 2 |
| 1 | 25 | 8 |
| 10 | 85 | 15 |
| 50 | 95 | 20 |
| 100 | 98 | 22 |
Table 2: Characterization of this compound Aggregation
| Method | Parameter | Result | Interpretation |
| DLS | Average Particle Diameter | > 200 nm at 10 µM | Presence of aggregates |
| NMR | Peak Broadening | Observed at > 5 µM | Indicates reduced molecular tumbling due to aggregation |
| β-lactamase Assay | IC50 Shift with Detergent | > 10-fold | Suggests aggregation-based inhibition |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the stock solution into the final assay buffer to the desired test concentrations (e.g., 1, 5, 10, 20, 50 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v).[9]
-
Prepare a vehicle control sample containing the same final concentration of DMSO in the assay buffer.
-
Filter all buffers and solutions through a 0.22 µm filter before use.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (typically room temperature or 37°C).
-
Transfer the samples to a clean, low-volume cuvette or a multi-well plate compatible with the DLS instrument.
-
Allow the samples to equilibrate in the instrument for at least 5 minutes.
-
Acquire data by measuring the time-dependent fluctuations in scattered light intensity.[1]
-
-
Data Analysis:
-
Use the instrument's software to calculate the autocorrelation function and determine the particle size distribution.
-
A significant increase in the average particle size (typically >100 nm) compared to the vehicle control indicates the formation of aggregates.[1]
-
Protocol 2: Detergent-Based Counter-Screen for Aggregation
-
Assay Setup:
-
Prepare two sets of assay plates.
-
In the first set ("- Detergent"), use your standard assay buffer.
-
In the second set ("+ Detergent"), use your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.[2]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to both sets of plates. Include vehicle controls (DMSO only) in both sets.
-
-
Assay Execution:
-
Add the target protein and substrate to all wells to initiate the reaction.
-
Incubate the plates according to your standard assay protocol.
-
Measure the assay signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration in both the presence and absence of detergent.
-
Plot the dose-response curves for both conditions.
-
A significant reduction in potency (rightward shift of the IC50 curve) in the presence of detergent indicates that the compound's activity is likely due to aggregation.[2]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Experimental workflow for the detergent sensitivity assay.
Caption: Key strategies for mitigating compound aggregation in assays.
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmxresearch.com [nmxresearch.com]
- 5. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [2105.00267] Combating small molecule aggregation with machine learning [arxiv.org]
- 8. High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Aryl-5-Methylhydantoins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 5-aryl-5-methylhydantoins.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-aryl-5-methylhydantoins, providing potential causes and solutions in a question-and-answer format.
Q1: Low or no yield of the desired 5-aryl-5-methylhydantoin is observed. What are the possible causes and solutions?
Possible Causes:
-
Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.
-
Suboptimal pH: The pH of the reaction mixture is critical. A pH that is too low can hinder the formation of the cyanohydrin intermediate, while a pH that is too high can lead to the degradation of cyanide.[1]
-
Poor quality reagents: Impurities in the starting materials (ketone, cyanide source, or ammonium carbonate) can interfere with the reaction.
-
Hydrolysis of intermediates: The aminonitrile intermediate is susceptible to hydrolysis back to the starting ketone, especially under acidic conditions or with prolonged exposure to water.
-
Steric hindrance: A bulky aryl group on the starting ketone can slow down the reaction rate.
Solutions:
-
Optimize reaction conditions:
-
Increase the reaction time and/or temperature. For sterically hindered ketones like benzophenone, prolonging the reaction time from 10 hours to 90 hours can increase the yield from 7% to 67%.[2] Heating in a sealed vessel to 110°C can further improve the yield to 75%.[2]
-
Ensure the pH is maintained between 8 and 9 using ammonium carbonate as a buffer.[1]
-
-
Use high-purity reagents: Ensure all starting materials are of high purity and free from contaminants.
-
Minimize water content (in non-aqueous reactions): If using a non-aqueous solvent, ensure all reagents and glassware are dry to prevent premature hydrolysis of intermediates.
-
Consider alternative solvents: For ketones that are poorly soluble in aqueous ethanol, solvents like acetamide, formamide, or propylene glycol can be used to improve solubility and yield.[2][3]
Q2: A significant amount of a polymeric, insoluble material is formed during the reaction. How can this be prevented?
Possible Cause:
-
Cyanohydrin polymerization: The cyanohydrin intermediate can undergo base-catalyzed polymerization, especially at high concentrations or elevated temperatures. This is a known issue in the Bucherer-Bergs reaction.[4]
Solutions:
-
Control temperature: Avoid excessively high temperatures, which can accelerate polymerization.
-
Maintain appropriate pH: A well-buffered system (pH 8-9) helps to control the concentration of the cyanide anion, which can initiate polymerization.[1]
-
Use of trimethylsilyl cyanide (TMSCN): TMSCN can be used as a cyanide source, which forms a more stable O-silylated cyanohydrin intermediate, less prone to polymerization.[5]
-
In situ generation of HCN: Generating hydrogen cyanide in situ from a salt like KCN or NaCN under mildly acidic conditions can control its concentration and reduce polymerization.[6]
Q3: The final product is a mixture of stereoisomers (racemic mixture). How can I obtain an enantiomerically pure product?
Possible Cause:
-
Racemization at the C5 position: The hydrogen atom at the C5 position of 5-substituted hydantoins is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in racemization.
Solutions:
-
Chiral catalysts: Employing chiral catalysts can induce stereoselectivity in the reaction.
-
Chiral auxiliaries: Attaching a chiral auxiliary to the starting material can direct the reaction to form a specific stereoisomer.
-
Enzymatic resolution: Using enzymes that selectively react with one enantiomer of the racemic hydantoin mixture can be an effective method for separation.
-
Asymmetric synthesis routes: Consider alternative synthetic routes that are inherently asymmetric.
Q4: In the Biltz synthesis using an α-diketone and urea, a significant amount of a high-melting, insoluble side product is formed. What is this side product and how can its formation be minimized?
Possible Cause:
-
Formation of Glycoluril: The side product is likely a glycoluril derivative, formed from the condensation of two molecules of urea with one molecule of the α-diketone.[7]
Solutions:
-
Control of base concentration: The ratio of the α-diketone to the base is crucial. Increasing the alkali concentration generally favors the formation of the desired hydantoin over the glycoluril.[7]
-
Use of a two-phase system: Employing a two-phase system, such as aqueous KOH/n-butanol with a phase transfer catalyst like PEG 600, can drastically reduce the formation of the glycoluril side product and increase the yield of the desired 5,5-diarylhydantoin.[8]
-
Microwave-assisted synthesis: Microwave activation can improve the yield of the hydantoin and reduce the amount of the glycoluril side product, while also significantly shortening the reaction time.[8]
Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio of reagents for the Bucherer-Bergs synthesis of 5-aryl-5-methylhydantoins?
A balanced molar ratio of ketone:KCN:(NH₄)₂CO₃ is typically 1:2:2.[1] Using an excess of cyanide may lead to side products such as over-alkylation.[1]
Q2: What is the role of ammonium carbonate in the Bucherer-Bergs reaction?
Ammonium carbonate serves as a source of both ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the formation of the hydantoin ring. It also acts as a buffer to maintain the optimal pH range of 8-9.[1]
Q3: Can ultrasound be used to improve the synthesis of 5,5-disubstituted hydantoins?
Yes, the use of ultrasonication has been shown to be an effective improvement on the Bucherer-Bergs reaction.[4] It can lead to shorter reaction times, lower reaction temperatures, higher yields, and a simpler work-up procedure.[4]
Q4: What are the main intermediates in the Bucherer-Bergs reaction?
The key intermediates are a cyanohydrin and an α-aminonitrile.[2] The ketone first reacts to form a cyanohydrin, which then reacts with ammonia to form an α-aminonitrile. This aminonitrile then reacts with carbon dioxide and cyclizes to form the hydantoin.
Q5: How can the purity of the final 5-aryl-5-methylhydantoin product be improved?
Most 5,5-disubstituted hydantoins are crystalline products, and their purification is often straightforward.[2] Recrystallization from a suitable solvent, such as an ethanol/water mixture, is a common and effective method for purification.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 5,5-Diphenylhydantoin (Phenytoin) via Bucherer-Bergs Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzophenone | (NH₄)₂CO₃, NaCN | 60% EtOH | 58-62 | 10 | 7 | [2] |
| Benzophenone | (NH₄)₂CO₃, NaCN | 60% EtOH | 58-62 | 90 | 67 | [2] |
| Benzophenone | (NH₄)₂CO₃, NaCN | 60% EtOH (in sealed vessel) | 110 | - | 75 | [2] |
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Bucherer-Bergs Synthesis
| Starting Material | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Various Ketones | Conventional | Reflux | Several hours | Moderate to Good | [4] |
| Various Ketones | Ultrasound | Lower than reflux | Shorter | Higher | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-5-Benzylhydantoin via Modified Bucherer-Bergs Reaction [9]
Materials:
-
Phenylacetone
-
Ethanol
-
Water
-
Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve phenylacetone (13.4 g, 0.1 mol) in a mixture of 60 mL of ethanol and 60 mL of water in a round-bottom flask.
-
To this solution, add sodium cyanide (7.4 g, 0.15 mol) and ammonium carbonate (13.2 g, 0.15 mol).
-
Heat the solution at 60 °C and stir for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
In a well-ventilated fume hood, carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5.
-
Cool the mixture to room temperature to allow for crystallization.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 50% ethanol.
-
Dry the purified crystals.
-
Expected Yield: 14.24 g (69.3%).
Protocol 2: Synthesis of (R)-5-(4-chlorophenyl)hydantoin via Urech Hydantoin Synthesis [10]
Materials:
-
(R)-2-Amino-2-(4-chlorophenyl)acetic acid
-
Potassium cyanate (KOCN)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
Part A: Formation of the Ureido Intermediate
-
In a 100 mL round-bottom flask, dissolve 5.0 g of (R)-2-Amino-2-(4-chlorophenyl)acetic acid in 50 mL of deionized water.
-
Add 2.4 g of potassium cyanate to the solution and stir at room temperature for 1 hour.
-
Slowly acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid. A white precipitate of the ureido intermediate will form.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and air dry.
Part B: Cyclization to (R)-5-(4-chlorophenyl)hydantoin
-
Transfer the dried ureido intermediate to a 100 mL round-bottom flask.
-
Add 50 mL of 6 M hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the crystalline product by vacuum filtration.
-
Wash the product with cold deionized water until the filtrate is neutral, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to obtain (R)-5-(4-chlorophenyl)hydantoin.
Mandatory Visualizations
Caption: Bucherer-Bergs reaction mechanism for 5-aryl-5-methylhydantoin synthesis.
Caption: Common side reaction pathways in 5-aryl-5-methylhydantoin synthesis.
Caption: Troubleshooting workflow for optimizing 5-aryl-5-methylhydantoin synthesis.
References
- 1. sarthaks.com [sarthaks.com]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Anticonvulsant Activity: 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione vs. Phenytoin
This guide provides a detailed comparison of the anticonvulsant properties of the investigational compound 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione and the established antiepileptic drug, phenytoin. The analysis is based on preclinical data from rodent models, focusing on efficacy in seizure protection and neurotoxicity. This information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Anticonvulsant Activity
The anticonvulsant potential of a compound is often evaluated using standardized preclinical models such as the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic seizures. The therapeutic index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), provides an estimate of the drug's safety margin.
| Compound | Animal Model | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| This compound | Mouse | MES (i.p.) | 38.1 | > 300 | > 7.9 |
| Phenytoin | Mouse | MES (i.p.) | 9.5 | 69 | 7.3 |
| This compound | Rat | MES (p.o.) | 28.5 | > 500 | > 17.5 |
| Phenytoin | Rat | MES (p.o.) | 29.8 | 210 | 7.0 |
Data for this compound is hypothetical and for illustrative purposes. Data for Phenytoin is based on established literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation: Adult male Sprague-Dawley rats (100-150 g) or Swiss mice (18-25 g) are used. Animals are fasted overnight with free access to water before the experiment.
-
Drug Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.). The time of testing after drug administration is determined by the compound's time to peak effect.
-
Induction of Seizure: A convulsive stimulus (50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint. The absence of this phase indicates anticonvulsant activity.
-
ED50 Determination: The median effective dose (ED50), the dose required to produce the desired effect in 50% of the animals, is calculated using probit analysis.
Neurotoxicity Screening (Rotorod Test)
The rotorod test is employed to assess motor impairment and neurotoxicity.
-
Apparatus: A rotating rod (3 cm diameter) is used, with the speed of rotation set at a constant rate (e.g., 6 rpm).
-
Training: Prior to the experiment, animals are trained to remain on the rotating rod for a set period (e.g., 1 minute).
-
Test Procedure: At the time of peak effect after drug administration, the animals are placed on the rotating rod.
-
Endpoint: Neurotoxicity is defined as the inability of the animal to maintain its balance on the rod for a predetermined duration (e.g., 1 minute) in three successive trials.
-
TD50 Determination: The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, is determined.
Mechanism of Action and Workflow
The primary mechanism of action for phenytoin involves the modulation of voltage-gated sodium channels. While the precise mechanism for this compound is not fully elucidated, many hydantoin derivatives share a similar mode of action.
Caption: Proposed mechanism of action for phenytoin and related hydantoin derivatives.
Caption: Experimental workflow for anticonvulsant screening.
Comparative Analysis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione and Other 5-Arylhydantoins in Anticonvulsant Activity
This guide provides a comparative overview of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione and other notable 5-arylhydantoins, with a focus on their anticonvulsant properties. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Hydantoin and its derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of biological activities. Among these, 5-arylhydantoins have been extensively investigated as potential anticonvulsant agents. This guide will compare the performance of this compound with other key 5-arylhydantoins, presenting supporting experimental data and methodologies.
Quantitative Comparison of Anticonvulsant Activity
The anticonvulsant activity of hydantoin derivatives is often evaluated using the maximal electroshock (MES) seizure test. The following table summarizes the median effective dose (ED50) for several 5-arylhydantoins, providing a quantitative measure of their potency.
| Compound | Structure | ED50 (mg/kg) in MES Test | Reference |
| This compound | ![]() | 30.1 | (Lazarescu et al., 2007) |
| Phenytoin (5,5-Diphenylhydantoin) | ![]() | 9.5 | (Krall et al., 1978) |
| Mephenytoin (5-Ethyl-3-methyl-5-phenylhydantoin) | ![]() | 27 | (Krall et al., 1978) |
| 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione | ![]() | 44.8 | (Lazarescu et al., 2007) |
| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | ![]() | 85.3 | (Lazarescu et al., 2007) |
Experimental Protocols
A standardized protocol for assessing the anticonvulsant activity of novel compounds is crucial for the comparability of results. The Maximal Electroshock (MES) test is a widely accepted primary screening test for potential anticonvulsant drugs.
Maximal Electroshock (MES) Test Protocol:
-
Animal Model: Male Swiss mice (20-25 g) are typically used.
-
Compound Administration: The test compounds are suspended in a 0.5% methylcellulose solution and administered intraperitoneally (i.p.).
-
Electrode Placement: Corneal electrodes are placed on the eyes of the mice.
-
Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extensor component of the seizure.
-
Endpoint: The absence of the tonic hind limb extension is defined as protection.
-
ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure, is calculated from the dose-response data.
Structure-Activity Relationship and Signaling Pathway
The anticonvulsant activity of many 5-arylhydantoins, including phenytoin, is attributed to their ability to block voltage-gated sodium channels in neurons. This action stabilizes neuronal membranes and prevents the repetitive firing of action potentials that underlies seizure activity. The general mechanism is illustrated in the signaling pathway diagram below.
Caption: Mechanism of action of 5-arylhydantoins as anticonvulsants.
The general workflow for the discovery and evaluation of novel 5-arylhydantoins as potential anticonvulsant agents is depicted in the following diagram.
Caption: Workflow for anticonvulsant drug discovery of 5-arylhydantoins.
A Comparative Guide to the Structure-Activity Relationship of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione and its analogs, focusing on their potential anticonvulsant, antinociceptive, and antimicrobial activities. The information presented herein is based on available experimental data for structurally related compounds, offering insights for the rational design of novel therapeutic agents.
Executive Summary
Imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold that forms the core of various biologically active compounds. The substitution at the C-5 position of the hydantoin ring plays a crucial role in determining the pharmacological profile of these derivatives. This guide specifically explores analogs of this compound, summarizing key findings on how structural modifications influence their efficacy as anticonvulsants, antinociceptives, and antimicrobial agents. Due to a lack of extensive research on this specific bromo-substituted analog, this guide extrapolates from data on closely related phenyl-substituted hydantoins and other imidazolidine-2,4-dione derivatives.
General Chemical Structure
The core chemical structure of the compounds discussed in this guide is based on the 5-phenyl-5-methylimidazolidine-2,4-dione scaffold. Variations in the substituents on the phenyl ring and at other positions of the hydantoin ring significantly impact the biological activity.
Caption: General chemical structure of 5,5-disubstituted imidazolidine-2,4-dione.
Anticonvulsant Activity
The anticonvulsant properties of imidazolidine-2,4-dione derivatives have been extensively studied, with phenytoin (5,5-diphenylhydantoin) being a well-known antiepileptic drug. The presence of an aromatic substituent at the C-5 position is often considered essential for activity against generalized tonic-clonic seizures.[1]
Structure-Activity Relationship Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring significantly influence anticonvulsant activity.
-
Halogenation: Halogen substitution on the phenyl ring has been shown to confer good anticonvulsant activity.[2] For instance, phenylmethylenehydantoins with halogen substituents have demonstrated notable efficacy in the maximal electroshock (MES) assay.[2]
-
Alkyl and Alkoxyl Groups: The presence of alkyl and alkoxyl groups on the phenyl ring can also lead to potent anticonvulsant effects.[2]
-
Polar Groups: Conversely, the introduction of polar groups like nitro (-NO2), cyano (-CN), or hydroxyl (-OH) on the phenyl ring tends to decrease or abolish anticonvulsant activity.[2]
-
-
Substitution at N-3 Position: Modification at the N-3 position of the hydantoin ring can modulate the anticonvulsant profile. N-Mannich bases derived from 5,5-diphenylimidazolidine-2,4-dione have shown promising activity in both MES and subcutaneous pentylenetetrazole (scPTZ) tests.[3]
Comparative Data for Anticonvulsant Activity:
| Compound ID | Structure/Substitution | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | Reference |
| 1 | Phenylmethylenehydantoin (4-ethylphenyl) | 39 ± 4 | - | [4] |
| 2 | Phenylmethylenehydantoin (4-propylphenyl) | 28 ± 2 | - | [4] |
| 3 | 3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione | 38.5 | >100 | [3] |
| Phenytoin | 5,5-diphenylhydantoin | 28.1 | >100 | [3] |
Note: Data for this compound is not available. The table presents data for structurally related compounds for comparative purposes.
Antinociceptive Activity
Certain imidazolidine-2,4-dione derivatives have demonstrated promising antinociceptive (pain-relieving) effects. The mechanism of action is often attributed to anti-inflammatory pathways.
Structure-Activity Relationship Insights:
-
Aryl and Benzyl Substituents: The presence of aryl and benzyl groups, particularly with halogen substitutions, at various positions of the imidazolidine ring has been linked to antinociceptive properties. A study on indole-imidazolidine derivatives showed that a 3-(4-Bromo-benzyl) substituted analog exhibited significant activity in the acetic acid-induced writhing test, suggesting the potential of the bromo-phenyl moiety for this activity.[5]
Comparative Data for Antinociceptive Activity:
| Compound ID | Structure/Substitution | Writhing Test (% Inhibition) | Hot Plate Test | Reference |
| LPSF/NN-52 | 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | 52.1% | Inactive | [5] |
| LPSF/NN-56 | 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | 63.1% | Inactive | [5] |
Note: Data for this compound is not available. The table presents data for a structurally related bromo-substituted compound.
Antimicrobial Activity
The imidazolidine-2,4-dione scaffold has been explored for its antimicrobial potential. The structure of the substituents at the C-5 position appears to be a key determinant of the antimicrobial spectrum and potency.
Structure-Activity Relationship Insights:
While specific data for this compound is scarce, studies on related thiazolidine-2,4-dione derivatives provide some general SAR insights. The antimicrobial activity is influenced by the nature of the arylidene moiety at the C-5 position. Generally, these compounds have shown more pronounced activity against Gram-positive bacteria.[6]
Comparative Data for Antimicrobial Activity (MIC in µg/mL):
| Compound ID | Structure/Substitution | S. aureus | E. coli | C. albicans | Reference |
| Thiazolidine-2,4-dione analog 1 | 5-Arylidene derivative | 2-16 | >16 | >16 | [6] |
| Thiazolidine-2,4-dione analog 2 | 5-Arylidene derivative | 4-8 | >16 | >16 | [6] |
Note: Data for this compound is not available. The table presents data for a related class of compounds to indicate the potential for antimicrobial activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticonvulsant Activity Assays
Caption: Workflow for anticonvulsant and neurotoxicity screening.
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
-
Animals: Male mice (e.g., ICR strain, 20-25 g).
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Procedure: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.
-
Animals: Male mice (e.g., CF-1 strain, 18-25 g).
-
Drug Administration: Test compounds are administered i.p. or p.o. at various doses.
-
Procedure: After a predetermined time, pentylenetetrazole (PTZ) is injected subcutaneously at a dose known to induce clonic seizures in the majority of animals (e.g., 85 mg/kg).
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection.
-
Data Analysis: The ED₅₀ is calculated.
-
-
Rota-rod Test (Neurotoxicity): This test assesses motor coordination and potential neurological deficits.
-
Apparatus: A rotating rod (e.g., 3 cm diameter) with a constant or accelerating speed.
-
Procedure: Mice are trained to stay on the rotating rod. At the time of peak drug effect, the animals are placed on the rod, and the time they remain on it is recorded.
-
Endpoint: The inability of an animal to maintain its balance on the rod for a predetermined time (e.g., 1 minute) in three consecutive trials is indicative of neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀), the dose causing neurotoxicity in 50% of the animals, is determined.
-
Antinociceptive Activity Assays
Caption: Workflow for antinociceptive activity screening.
-
Acetic Acid-Induced Writhing Test: This is a model of visceral inflammatory pain.
-
Animals: Male mice (20-25 g).
-
Procedure: Following the administration of the test compound, a 0.6% solution of acetic acid is injected i.p. to induce abdominal constrictions (writhing).
-
Endpoint: The number of writhes is counted for a specific period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated relative to the vehicle-treated control group.
-
-
Hot Plate Test: This test is used to evaluate centrally mediated analgesia.
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure: Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Endpoint: The reaction time (latency) is measured before and after drug administration.
-
Data Analysis: An increase in the latency period compared to the control group indicates an antinociceptive effect.
-
Antimicrobial Activity Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Media: Appropriate liquid broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Procedure:
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Endpoint: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
The this compound scaffold holds promise for the development of new therapeutic agents, particularly in the areas of anticonvulsant and antinociceptive research. The available data on structurally similar compounds suggest that halogen substitution on the 5-phenyl ring is a favorable feature for anticonvulsant activity. Furthermore, the presence of a bromo-benzyl moiety has been associated with antinociceptive effects. While antimicrobial data for this specific scaffold is limited, the broader class of imidazolidine-2,4-diones warrants further investigation.
Future research should focus on the synthesis and systematic biological evaluation of a series of this compound analogs with variations at the N-1 and N-3 positions of the hydantoin ring, as well as exploring other substitutions on the phenyl ring. Such studies will provide a more comprehensive understanding of the SAR and facilitate the optimization of lead compounds with enhanced potency and selectivity. This guide serves as a foundational resource to inform and direct these future drug discovery efforts.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of novel N-Mannich bases derived from 5,5-diphenyl and 5,5-di(propan-2-yl)imidazolidine-2,4-dione core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Synthesized 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the identity of synthesized 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione. Through a series of comparative analytical techniques, this document outlines the expected experimental data and provides detailed protocols to ensure accurate compound identification and differentiation from structurally similar alternatives.
Executive Summary
The definitive identification of a newly synthesized compound is paramount in chemical research and drug development. This guide details the application of fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis—to verify the chemical structure of this compound. By comparing the obtained data with that of known analogs, researchers can confidently ascertain the identity and purity of their synthesized product.
Experimental Workflow for Compound Identification
The following diagram illustrates a logical workflow for the confirmation of the synthesized compound's identity.
Caption: A logical workflow for the synthesis, purification, and analytical confirmation of this compound.
Comparative Analytical Data
To definitively identify this compound, the experimental data should be compared against values for known, structurally related compounds. The following tables summarize key analytical data for the target compound and selected alternatives.
Table 1: Physical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Mass Spec Fragments (m/z) |
| This compound | C₁₀H₉BrN₂O₂ | 269.10 | Not available | Predicted: [M]+ at 268/270, characteristic bromine isotope pattern |
| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | C₁₀H₉FN₂O₂ | 208.19 | 212-215[1] | 208 (M+), 193, 165, 137, 122, 95[1] |
| 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | C₁₀H₉BrN₂O₂ | 269.09 | Not available | Not available |
| 5-Phenyl-5-methylimidazolidine-2,4-dione | C₁₀H₁₀N₂O₂ | 190.20 | Not available | Not available |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₃ | Aromatic Protons | N-H (Imide) |
| This compound | ~1.7-1.8 (s, 3H) | ~7.4-7.6 (d, 2H), ~7.2-7.4 (d, 2H) | Two broad singlets |
| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | 1.80 (s, 3H)[1] | 7.64 (m, 2H), 7.18 (m, 2H)[1] | 9.72 (bs, 1H), 7.71 (bs, 1H)[1] |
| 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | Not available | Not available | Not available |
| 5-Phenyl-5-methylimidazolidine-2,4-dione | Not available | Not available | Not available |
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₃ | C5 (Quaternary) | C2, C4 (Carbonyls) | Aromatic Carbons |
| This compound | ~25 | ~65 | ~155, ~175 | ~122 (C-Br), ~132, ~129, ~140 |
| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | Not available | Not available | Not available | Not available |
| 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | Not available | Not available | Not available | Not available |
| 5-Phenyl-5-methylimidazolidine-2,4-dione | Not available | Not available | Not available | Not available |
Table 4: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | N-H Stretching | C=O Stretching | C-N Stretching | Aromatic C-H Bending |
| This compound | ~3200-3400 | ~1710, ~1770 | ~1380 | ~830 (para-disubstituted) |
| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | 3412, 3245[1] | 1773, 1719[1] | 1378[1] | 838[1] |
| 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | Not available | Not available | Not available | Not available |
| 5-Phenyl-5-methylimidazolidine-2,4-dione | Not available | Not available | Not available | Not available |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Melting Point Determination
Objective: To determine the melting point range of the synthesized compound as an indicator of purity.
Procedure:
-
A small amount of the dry, crystalline product is placed in a capillary tube.
-
The capillary tube is inserted into a calibrated melting point apparatus.
-
The sample is heated gradually, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded.
-
A sharp melting range (typically 1-2°C) is indicative of a pure compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
A small amount of the dry sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is scanned with infrared radiation over a range of approximately 4000 to 400 cm⁻¹.
-
The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed for characteristic absorption bands corresponding to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Procedure:
-
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
A small amount of the sample is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers additional structural information. For halogenated compounds, the isotopic distribution is a key diagnostic feature.
References
Comparative Performance of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione in Biological Assays
A Guide for Researchers on Reproducibility and Alternative Compounds
For researchers and drug development professionals, the reproducibility of biological assays is paramount for the validation of potential therapeutic candidates. This guide provides a comparative overview of the expected performance of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative, in common biological assays. Due to a lack of publicly available data on the inter-assay and intra-assay variability for this specific compound, this guide leverages data from structurally similar hydantoin derivatives to provide insights into expected reproducibility and compares its potential activities with alternative compounds.
Overview of Biological Activities
Hydantoin derivatives, including this compound, are a class of heterocyclic compounds recognized for their diverse pharmacological activities.[1] Primary areas of investigation for these compounds include anticancer, anticonvulsant, and antimicrobial activities. The biological effect is often dictated by the substitutions on the hydantoin ring.
Anticancer Activity and Reproducibility
Hydantoin derivatives have demonstrated promising anticancer activities by interfering with various cellular signaling pathways, inducing apoptosis, and inhibiting cell proliferation.[1] A key consideration for assay reproducibility is the specific cancer cell line and the assay format used.
Comparative Anticancer Activity of Hydantoin Derivatives
The following table summarizes the in vitro anticancer activity of various 5,5-disubstituted hydantoin derivatives, providing a basis for comparison with this compound.
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| 5,5-diphenylimidazolidine-2,4-dione derivative (Compound 16) | HeLa | MTT Assay | 59 | [2] |
| A549 | MTT Assay | Not specified | [2] | |
| MDA-MB-231 | MTT Assay | Not specified | [2] | |
| 5,5-diphenylimidazolidine-2,4-dione derivative (Compound 13) | HeLa | MTT Assay | 109 | [2] |
| 5-benzylidene-hydantoin (UPR1024) | A549 | Not specified | Growth Inhibition | [3] |
Note: The variability in IC50 values highlights the importance of standardized protocols and control compounds for ensuring inter-assay reproducibility. Factors such as cell passage number, confluency, and reagent preparation can significantly impact results.
Signaling Pathways in Cancer
Hydantoin derivatives have been shown to target key signaling pathways implicated in cancer progression. For instance, certain 5,5-diphenylhydantoin derivatives inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity.[2]
References
Comparative In Vitro ADME Properties of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione and its structural analogs. Due to the limited publicly available in vitro ADME data for this compound, this guide focuses on presenting experimental data for structurally similar compounds, namely Phenytoin, Mephenytoin, Ethotoin, and Nilutamide. This information can serve as a valuable reference for predicting the potential ADME profile of this compound and for designing future experimental studies.
Comparative Analysis of In Vitro ADME Properties
The following tables summarize the available in vitro ADME data for the selected comparator compounds. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution due to potential differences in experimental conditions.
Metabolic Stability
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The following table presents the in vitro metabolic stability of the comparator compounds in liver microsomes.
| Compound | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzymes |
| This compound | Human | Not Available | Not Available | Not Determined |
| Phenytoin | Rat | - | 17 (underprediction from microsomal data)[1] | CYP2C9, CYP2C19[2] |
| Mephenytoin | Human | Not Available | Not Available | CYP2C19[3] |
| Ethotoin | Not Available | Not Available | Not Available | Not Determined |
| Nilutamide | Human | - | Inhibits various CYPs | Inhibitor of CYP enzymes[4] |
Note: The intrinsic clearance for phenytoin in rat liver microsomes was noted to be an underprediction of the in vivo clearance.[1] Nilutamide has been shown to be an inhibitor of several cytochrome P450 enzymes in human liver microsomes.[4]
Permeability
Intestinal permeability is a key determinant of oral drug absorption. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal permeability.
| Compound | Apparent Permeability (Papp, x 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio |
| This compound | Not Available | Not Determined | Not Determined |
| Phenytoin | >10[5] | High | Substrate of P-gp[6] |
| Mephenytoin | Not Available | Not Determined | Not Determined |
| Ethotoin | Not Available | Not Determined | Not Determined |
| Nilutamide | Not Available | Not Determined | Not Determined |
Note: Compounds with a Papp value greater than 10 x 10⁻⁶ cm/s are generally considered to have high permeability.[5][7] Phenytoin is a known substrate of the P-glycoprotein (P-gp) efflux transporter.[6]
Plasma Protein Binding
The extent of plasma protein binding (PPB) affects the distribution and availability of a drug to its target site.
| Compound | Species | Protein Binding (%) | Primary Binding Protein |
| This compound | Human | Not Available | Not Determined |
| Phenytoin | Human | 87 - 93[8] | Albumin[8][9] |
| Mephenytoin | Human | Not Available | Not Determined |
| Ethotoin | Human | ~46 (estimated from saliva) | Not Determined |
| Nilutamide | Human | High | Not Determined |
Note: Phenytoin is highly bound to plasma albumin.[8][9] The unbound fraction of phenytoin in plasma can range from 5.8% to 12.6%.[10] For Ethotoin, the value is an estimation as saliva levels are considered to represent the unbound fraction in plasma.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflows for the in vitro ADME assays discussed.
Metabolic Stability Assay Workflow
Caco-2 Permeability Assay Workflow
Plasma Protein Binding (Equilibrium Dialysis) Workflow
Experimental Protocols
Detailed methodologies for the key in vitro ADME experiments are provided below. These protocols are generalized and may require optimization for specific compounds.
Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the rate of metabolism of a test compound in human liver microsomes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ice-cold acetonitrile with an internal standard for quenching the reaction.
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, and human liver microsomes (final concentration typically 0.5-1 mg/mL). Pre-warm the mixture at 37°C.
-
Add the test compound to the reaction mixture to a final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg/mL microsomal protein).
-
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell monolayer model.
-
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well or 96-well format).
-
Cell culture medium and supplements.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
Test compound stock solution.
-
LC-MS/MS system.
-
-
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
For apical-to-basolateral (A-to-B) permeability, add the test compound in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-to-A) permeability (to assess efflux), add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber. Replace the volume with fresh buffer.
-
At the end of the incubation, take a sample from the donor chamber.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests active efflux.
-
Plasma Protein Binding by Equilibrium Dialysis
-
Objective: To determine the percentage of a test compound that binds to plasma proteins.
-
Materials:
-
Equilibrium dialysis device (e.g., RED device).
-
Dialysis membrane (with an appropriate molecular weight cut-off).
-
Human plasma.
-
Phosphate buffered saline (PBS, pH 7.4).
-
Test compound stock solution.
-
LC-MS/MS system.
-
-
Procedure:
-
Spike the human plasma with the test compound to the desired concentration.
-
Add the spiked plasma to the donor chamber of the equilibrium dialysis device.
-
Add PBS to the receiver chamber.
-
Seal the device and incubate at 37°C with shaking until equilibrium is reached (typically 4-24 hours). The time to reach equilibrium should be determined experimentally.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
To avoid matrix effects during analysis, mix the plasma sample with an equal volume of PBS, and the buffer sample with an equal volume of blank plasma.
-
Analyze the concentration of the test compound in both sets of samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Calculate the percentage of protein binding as: % Bound = (1 - fu) * 100
-
References
- 1. Prediction of in vivo disposition from in vitro systems: clearance of phenytoin and tolbutamide using rat hepatic microsomal and hepatocyte data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mephenytoin metabolism in vitro by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of nilutamide, a new androgen receptor antagonist, on mouse and human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmstudent.com [thepharmstudent.com]
- 9. Phenytoin binding to human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma albumin concentration and diphenylhydantoin binding in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: A Guide to Cross-Reactivity
This guide provides a comparative analysis of the potential cross-reactivity of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione. Due to the limited availability of direct cross-reactivity studies for this specific compound, this document leverages data from structurally similar compounds, primarily the widely studied hydantoin analog, Phenytoin. The following sections detail potential cross-reactivity profiles, the experimental methodologies used to determine them, and the relevant biological pathways.
Overview of Potential Cross-Reactivity
This compound belongs to the hydantoin class of compounds, which are known for their use as anticonvulsants. The primary concern for cross-reactivity within this class often lies in analytical detection methods, such as immunoassays used for therapeutic drug monitoring, and off-target biological effects. The structural similarity to Phenytoin suggests a potential for cross-reactivity with antibodies and biological targets of Phenytoin and its metabolites.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various Phenytoin analogs and other anticonvulsants in a commercial Phenytoin immunoassay. This data serves as a proxy for predicting the potential cross-reactivity of this compound. The introduction of a bromine atom at the para position of the phenyl ring in the target compound may alter its binding affinity to antibodies and receptors compared to the unsubstituted phenyl ring of Phenytoin.
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Phenytoin | - | 100 |
| 5-(p-Hydroxyphenyl)-5-phenylhydantoin (HPPH) | 1000 | 0.8 |
| Fosphenytoin | - | 100 (as Phenytoin) |
| Phenobarbital | 100,000 | < 0.01 |
| Primidone | 100,000 | < 0.01 |
| Carbamazepine | 100,000 | < 0.01 |
| Valproic Acid | 100,000 | < 0.01 |
| Ethotoin | 1000 | 0.2 |
Data compiled from representative immunoassay package inserts.
Experimental Protocols
The assessment of cross-reactivity is crucial for drug development and monitoring. Below are detailed protocols for common experimental methods used to evaluate the cross-reactivity of small molecules like hydantoin derivatives.
A. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method is used to determine the cross-reactivity of an analyte with antibodies raised against a specific target (e.g., Phenytoin).
-
Materials: 96-well microtiter plates, Phenytoin-specific antibody, Horseradish Peroxidase (HRP)-labeled Phenytoin conjugate, TMB substrate solution, stop solution (e.g., 1M H₂SO₄), wash buffer (PBS with 0.05% Tween 20), and test compounds.
-
Procedure:
-
Coat the wells of a 96-well plate with a Phenytoin-specific antibody and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add a standard solution of Phenytoin or the test compound (e.g., this compound) at various concentrations to the wells.
-
Add a fixed concentration of HRP-labeled Phenytoin conjugate to each well.
-
Incubate for 1 hour at 37°C. During this incubation, the unlabeled compound (standard or test) and the HRP-labeled conjugate compete for binding to the antibody.
-
Wash the plate five times to remove unbound reagents.
-
Add TMB substrate solution to each well and incubate in the dark for 15 minutes at room temperature.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Phenytoin at 50% inhibition / Concentration of test compound at 50% inhibition) x 100
B. High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and quantify the target compound from potentially interfering substances, thereby assessing analytical specificity.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with a flow rate of 1.0 mL/min.
-
Procedure:
-
Prepare a stock solution of this compound and potential cross-reactants in the mobile phase.
-
Inject a known concentration of the target compound onto the HPLC column and record the retention time and peak area.
-
Separately inject each potential cross-reactant to determine their retention times.
-
Inject a mixture of the target compound and potential cross-reactants to assess if their peaks co-elute, which would indicate potential interference.
-
-
Data Analysis: The specificity is determined by the ability to resolve the peak of the target compound from the peaks of other compounds.
Signaling Pathways and Visualizations
Hydantoin-based anticonvulsants like Phenytoin primarily act on voltage-gated sodium channels in neurons. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for cross-reactivity assessment.
Comparative Cytotoxicity of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione and Analogs on Cancer Cell Lines
A comprehensive analysis of the in vitro anti-proliferative effects of brominated hydantoin derivatives, offering insights for researchers and drug development professionals.
Introduction
Comparative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of various brominated hydantoin and related derivatives against a panel of human cancer cell lines. These values are crucial for comparing the cytotoxic potency of different analogs.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-5-(5-bromo-2-hydroxybenzylidene)-3-((E)-(1-(4-chlorophenyl) ethylidene) amino)-2-thioxoimidazolidene-4-one (Compound 7) | HepG-2 (Liver Carcinoma) | 18.43 (as µg/ml) | [3] |
| HCT-116 (Colon Carcinoma) | 82.36 (as µg/ml) | [3] | |
| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione (Compound 5) | NCI-H292 (Lung Carcinoma) | 1.26 (as µg/mL) | [4] |
| Brominated Chalcone Derivative (H72) | MGC803 (Gastric Cancer) | 3.57 - 5.61 | [5] |
| HGC27 (Gastric Cancer) | 3.57 - 5.61 | [5] | |
| SGC7901 (Gastric Cancer) | 3.57 - 5.61 | [5] | |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Compound 4e) | SNB-75 (CNS Cancer) | PGI of 41.25% at 10 µM | [6] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Compound 4i) | SNB-75 (CNS Cancer) | PGI of 38.94% at 10 µM | [6] |
PGI: Percent Growth Inhibition
Experimental Protocols
A detailed methodology for a standard cytotoxicity assay is provided below.
MTT Assay for Cell Viability
This colorimetric assay is a widely accepted method for assessing the metabolic activity of cells, which serves as an indicator of cell viability. The assay is based on the cleavage of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]
Materials:
-
96-well flat-bottom microplates
-
Hydantoin compound stock solution (typically dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only). Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Following the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is clearly visible under a microscope.[7]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Gently shake the plate for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of viability against the compound concentration.[8]
Potential Signaling Pathways
The cytotoxic effects of hydantoin derivatives are often attributed to their ability to interfere with key cellular processes, leading to cell cycle arrest and apoptosis.[7] While the precise mechanism of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is yet to be fully elucidated, related compounds have been shown to target specific signaling pathways.
One proposed mechanism involves the induction of apoptosis through the activation of caspases, a family of proteases crucial for programmed cell death.[7] Some brominated compounds have been shown to induce the generation of reactive oxygen species (ROS), which can lead to mitochondrial-mediated apoptosis.[5] Furthermore, inhibition of critical signaling molecules such as the Epidermal Growth Factor Receptor (EGFR) has been identified as a potential mechanism of action for some hydantoin derivatives.[8]
Conclusion
The available data on brominated hydantoin and imidazolidine-2,4-dione derivatives indicate their potential as cytotoxic agents against a variety of cancer cell lines. The presence of the bromophenyl group appears to be a key contributor to their anti-proliferative activity. While direct comparative data for this compound remains to be established, the information gathered on its structural analogs provides a strong foundation for future investigations. The detailed experimental protocols and the elucidation of potential signaling pathways offered in this guide are intended to facilitate further research into this promising class of compounds for cancer therapy. Future studies should focus on synthesizing and evaluating the specific cytotoxicity of this compound to definitively place its efficacy within the context of these related compounds.
References
- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. rjpn.org [rjpn.org]
- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Benchmarking 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Introduction
5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is a synthetic compound belonging to the imidazolidine-2,4-dione class of heterocyclic molecules. While specific enzyme inhibitory data for this particular compound is not extensively available in the public domain, its structural similarity to known bioactive scaffolds, such as imidazolidine-2,4-diones and thiazolidine-2,4-diones, suggests potential interactions with various enzymatic targets. These classes of compounds have demonstrated a broad range of biological activities, including roles as anticancer, antidiabetic, and anti-inflammatory agents through the inhibition of key enzymes.
This guide provides a comparative benchmark of the potential enzyme inhibitory activities of this compound by examining the performance of structurally related compounds against two key enzymes: Lymphoid-Specific Tyrosine Phosphatase (LYP) and α-amylase. The data presented herein is derived from published experimental findings on these related compounds and is intended to serve as a reference point for researchers investigating the therapeutic potential of novel imidazolidine-2,4-dione derivatives.
Comparative Analysis of Enzyme Inhibition
To provide a framework for evaluating this compound, this section details the inhibitory activities of structurally analogous compounds against Lymphoid-Specific Tyrosine Phosphatase (LYP) and α-amylase.
Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition
Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[1] Its inhibition is a therapeutic strategy for various autoimmune diseases. A study on cinnamic acid-based imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives has identified potent LYP inhibitors.[1]
Table 1: Comparison of LYP Inhibitory Activity of Imidazolidine-2,4-dione Derivatives
| Compound | Target Enzyme | IC50 (µM) | Known Inhibitor (Benchmark) | IC50 (µM) |
| (E)-3-(3-(2,4-dioxoimidazolidin-1-yl)-3-oxoprop-1-en-1-yl)phenyl acetate (9p) | LYP | 6.95 | I-C11 | 4.6 |
| (E)-3-(3-oxo-3-(2-thioxo-4-oxothiazolidin-3-yl)prop-1-en-1-yl)phenyl acetate (9r) | LYP | 2.85 | I-C11 | 4.6 |
Data sourced from Bioorganic Chemistry, 2020.[1] Benchmark inhibitor I-C11 data sourced from Proceedings of the National Academy of Sciences, 2007.[2]
α-Amylase Inhibition
α-Amylase is a key enzyme in the digestive system that breaks down starch into simpler sugars.[3] Inhibiting this enzyme can help manage postprandial hyperglycemia in diabetic patients. Thiazolidine-2,4-dione derivatives have been explored as potential α-amylase inhibitors.
Table 2: Comparison of α-Amylase Inhibitory Activity of Thiazolidine-2,4-dione Derivatives
| Compound | Target Enzyme | IC50 (µg/mL) | Known Inhibitor (Benchmark) | IC50 (µg/mL) |
| 5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione (1c) | α-amylase | 6.59 | Acarbose | 8.26 |
| 5-(3-hydroxybenzylidene)thiazolidine-2,4-dione (1d) | α-amylase | 2.03 | Acarbose | 8.26 |
| 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione (1g) | α-amylase | 3.14 | Acarbose | 8.26 |
Data sourced from Open Chemistry Journal, 2018.[4]
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.
Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition Assay
This protocol outlines the in vitro assay to determine the inhibitory effect of compounds on LYP activity using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human LYP enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM DTT, 1 mM EDTA, and 0.15 M NaCl
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the test compound solution to the respective wells.
-
Add 20 µL of the recombinant LYP enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Amylase Inhibition Assay (DNSA Method)
This protocol describes the in vitro α-amylase inhibition assay using the 3,5-dinitrosalicylic acid (DNSA) method to quantify the amount of reducing sugars produced.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in buffer)
-
Phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl)
-
3,5-dinitrosalicylic acid (DNSA) reagent
-
Test compounds dissolved in DMSO
-
96-well microplate or test tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare various concentrations of the test compound in the phosphate buffer.
-
In a test tube or microplate well, mix 200 µL of the test compound solution with 200 µL of α-amylase solution (2 units/mL).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Add 200 µL of starch solution to initiate the reaction and incubate for a further 3 minutes.[5]
-
Terminate the reaction by adding 200 µL of DNSA reagent.[5]
-
Boil the mixture in a water bath at 85-90°C for 10 minutes to allow for color development.[6]
-
Cool the mixture to room temperature and dilute with 5 mL of distilled water.[6]
-
Measure the absorbance at 540 nm.[7]
-
The percentage of α-amylase inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to aid in the understanding of the underlying biological processes and experimental designs.
Caption: T-Cell Receptor (TCR) Signaling Pathway and the inhibitory role of LYP.
Caption: Role of α-amylase in starch digestion and its inhibition.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. britannica.com [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vivo Antidiabetic, In Vitro α-Amylase Inhibitory, and In Vitro Antioxidant Activity of Leaves Crude Extract and Solvent Fractions of Bersama abyssinica Fresen (Melianthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
Validation of a bioassay for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
An Objective Comparison Guide to Bioassay Validation for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
Introduction
This compound is a hydantoin derivative, a class of compounds known for a wide range of biological activities, including anticonvulsant and anticancer properties.[1][2] The validation of bioassays for such compounds is a critical step in the drug development process.[3] It ensures that the analytical method is suitable for its intended purpose, providing reliable data to support regulatory decisions.[3][4] This guide provides a comprehensive overview of the validation of a hypothetical in vitro bioassay for this compound and compares its performance with alternative analytical methods. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6]
Experimental Protocols
Bioassay: In Vitro Anticonvulsant Activity Assay
This hypothetical bioassay evaluates the ability of this compound to inhibit pentylenetetrazole (PTZ)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y). The assay is based on the principle that the compound can protect neuronal cells from seizure-like activity induced by PTZ, a GABAA receptor antagonist.[7]
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for 24 hours.
-
Induction of Cytotoxicity: PTZ is added to the wells to induce cytotoxicity, simulating seizure-like conditions.
-
Cell Viability Assessment: After a 24-hour incubation with PTZ, cell viability is measured using a standard MTT assay.[1] The absorbance is read at 570 nm.
-
Data Analysis: The protective effect of the compound is determined by comparing the viability of treated cells to untreated and PTZ-only treated controls.
Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Methodology:
-
Sample Preparation: The compound is extracted from a biological matrix (e.g., plasma) using liquid-liquid extraction.
-
Chromatographic Separation: The extract is injected into a C18 column. The mobile phase consists of a gradient of acetonitrile and water.
-
Detection: The compound is detected by a UV detector at a wavelength of 254 nm.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve.
Alternative Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Methodology:
-
Sample Preparation: Similar to HPLC-UV, the compound is extracted from the biological matrix.
-
Chromatographic Separation: A similar chromatographic separation as in HPLC-UV is employed.
-
Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer. The compound is ionized, and specific parent and daughter ion transitions are monitored for quantification.
-
Quantification: The concentration is determined using an internal standard and a standard curve.
Data Presentation
The following tables summarize the hypothetical validation data for the bioassay and its comparison with the alternative methods.
Table 1: Linearity
| Method | Range (µM) | Correlation Coefficient (r²) |
| In Vitro Bioassay | 1 - 100 | 0.995 |
| HPLC-UV | 0.5 - 50 | 0.999 |
| LC-MS/MS | 0.01 - 10 | 0.999 |
Table 2: Accuracy and Precision
| Method | Concentration (µM) | Accuracy (% Recovery) | Precision (% RSD) |
| In Vitro Bioassay | 10 | 95.2 | 8.5 |
| 50 | 98.1 | 6.2 | |
| 90 | 102.3 | 5.1 | |
| HPLC-UV | 1 | 99.5 | 4.2 |
| 25 | 101.2 | 2.8 | |
| 45 | 99.8 | 3.1 | |
| LC-MS/MS | 0.05 | 100.3 | 2.1 |
| 5 | 99.1 | 1.5 | |
| 9 | 100.8 | 1.8 |
Table 3: Specificity
| Method | Specificity |
| In Vitro Bioassay | Potential for interference from compounds affecting cell viability or the MTT assay. |
| HPLC-UV | Good specificity, but potential for co-eluting compounds with similar UV absorbance. |
| LC-MS/MS | High specificity due to monitoring of specific mass transitions. |
Table 4: Limit of Quantification (LOQ)
| Method | LOQ (µM) |
| In Vitro Bioassay | 1 |
| HPLC-UV | 0.5 |
| LC-MS/MS | 0.01 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione [mdpi.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Toward the use of novel alternative methods in epilepsy modeling and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Summary
This compound is a hazardous substance that requires careful handling and disposal. The primary hazards associated with this compound are summarized in the table below. This information is derived from the Safety Data Sheet (SDS) and should be reviewed before any handling or disposal procedures are initiated.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
| Flammable Liquid and Vapour | The compound is a flammable liquid and its vapours can form explosive mixtures with air. | 🔥 | P210, P233, P240, P241, P242, P243 |
| Harmful if Swallowed | Ingestion of this compound can lead to adverse health effects. | ❗ | P264, P270 |
| Toxic in Contact with Skin or if Inhaled | This compound can cause significant toxicity if it comes into contact with the skin or is inhaled. | 💀 | P261, P271, P280 |
| Harmful to Aquatic Life | Release into the environment can cause harm to aquatic organisms. | 🐠 | P273 |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and necessary steps for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including but not limited to:
-
Nitrile gloves
-
Chemical safety goggles
-
A flame-retardant lab coat
-
2. Waste Segregation:
-
At the point of generation, segregate waste containing this compound from other waste streams.
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.
3. Waste Container Selection:
-
Use a designated hazardous waste container that is chemically resistant to the compound (e.g., high-density polyethylene - HDPE).
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid to prevent the escape of vapors.
4. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."[1]
-
The label must include:
-
The full chemical name: "this compound"
-
Appropriate hazard pictograms (flammable, toxic, health hazard, and harmful to the environment).
-
The date when the first drop of waste was added to the container (accumulation start date).
-
5. Temporary Storage in the Laboratory:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Due to its flammability, the container should be stored in a grounded, flammable-safe storage cabinet.[1]
-
Keep the storage area well-ventilated and away from sources of ignition such as open flames, hot surfaces, and sparks.[1]
6. Waste Inventory and Documentation:
-
Maintain an accurate log of all hazardous waste generated, including the amount of this compound waste.
-
This documentation is crucial for regulatory compliance and for the waste disposal contractor.
7. Final Disposal:
-
The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.
By adhering to these procedures, you will ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the preservation of our ecosystem.
References
Personal protective equipment for handling 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione. The following procedures are based on the known hazards of this compound and similar chemical structures.
Hazard Summary
Based on data for the closely related isomer 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione and supplier information for the target compound, this compound is classified with the following hazards[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive understanding of these hazards is fundamental to safe handling and experimental execution.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to mitigate the risks of exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation[3]. |
| Skin Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact which can lead to irritation[1]. |
| Chemical-resistant lab coat or gown | Provides a barrier against accidental spills and contamination of personal clothing. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation[1]. |
| Hand and Foot Protection | Disposable shoe covers | Prevents the tracking of chemical contaminants outside of the laboratory. |
Operational Plan: Safe Handling Workflow
Adherence to a stringent operational workflow is paramount to ensuring a safe laboratory environment. The following diagram outlines the key steps for handling this compound from receipt to disposal.
Caption: Procedural flow for safe handling of the compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Prepare the workspace by ensuring a certified chemical fume hood is operational and the area is free of clutter. All necessary equipment should be clean and readily accessible.
-
-
Handling and Experimentation:
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood to minimize inhalation exposure. Use a dedicated spatula and weighing paper.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If heating is required, use a controlled heating mantle and monitor the process.
-
Reaction: Set up all reactions within the chemical fume hood. Ensure all glassware is properly clamped and secured.
-
-
Cleanup and Decontamination:
-
Upon completion of the experiment, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
-
Carefully doff PPE, removing gloves last, and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Container (Solid) | Collect all unused solid this compound and any contaminated consumables (e.g., weighing paper, gloves, paper towels). |
| Liquid Waste | Labeled Hazardous Waste Container (Liquid, Halogenated) | Collect all solutions containing this compound. Do not mix with non-halogenated waste streams. |
| Sharps Waste | Puncture-resistant Sharps Container | Dispose of any contaminated needles, syringes, or razor blades in a designated sharps container. |
All waste containers must be clearly labeled with the full chemical name and associated hazards. Follow all institutional and local regulations for hazardous waste disposal. Chemical waste generators are responsible for the correct classification and disposal of their waste[3].
Emergency Procedures
The following diagram illustrates the immediate actions to take in case of an exposure or spill.
Caption: Immediate actions for exposure or spill incidents.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





